HSL-IN-3
Description
Properties
IUPAC Name |
ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHASWCTAWNFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438293 | |
| Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346656-34-6 | |
| Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Hormone-Sensitive Lipase (HSL) Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "HSL-IN-3" is not publicly available at this time. This guide provides a comprehensive overview of the mechanism of action of Hormone-Sensitive Lipase (HSL) inhibitors, drawing upon established principles of HSL function and publicly available data for representative inhibitory compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Hormone-Sensitive Lipase (HSL) as a Therapeutic Target
Hormone-Sensitive Lipase (HSL) is a crucial intracellular enzyme that plays a pivotal role in lipid metabolism and steroidogenesis.[1][2] In adipose tissue, HSL, in concert with adipose triglyceride lipase (ATGL) and monoacylglycerol lipase (MGL), is involved in the hydrolysis of triacylglycerols, with its primary substrate being diacylglycerol.[1][3] This process releases free fatty acids (FFAs) and glycerol into circulation to be used as an energy source by other tissues.[1] Beyond adipose tissue, HSL is expressed in various other tissues, including the adrenal glands, ovaries, testes, and pancreas.[1][4] In steroidogenic tissues, the long-form of HSL hydrolyzes cholesteryl esters to provide the free cholesterol necessary for steroid hormone production.[3]
The activity of HSL is tightly regulated by hormones. Catecholamines stimulate HSL activity through the activation of protein kinase A (PKA), which phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), leading to its translocation from the cytosol to the lipid droplet and increased hydrolytic activity.[1][5] Conversely, insulin potently inhibits HSL-mediated lipolysis.[1][4] The binding of insulin to its receptor activates a signaling cascade that leads to the activation of phosphodiesterase-3B (PDE-3B), which in turn reduces cAMP levels and consequently PKA activity.[1] Given its central role in FFA mobilization, aberrant HSL activity is linked to metabolic disorders such as insulin resistance and type 2 diabetes, making it an attractive target for therapeutic intervention.[1]
General Mechanism of HSL Inhibition
The primary mechanism of action for HSL inhibitors involves the direct modulation of the enzyme's catalytic activity. While various inhibitory strategies can be envisioned, a common approach is the development of small molecules that interfere with the enzyme's active site. These inhibitors can be classified based on their mode of binding, such as competitive, non-competitive, or uncompetitive.
One documented mechanism for an HSL inhibitor, NNC0076-0079, is described as a "substrate inhibitor".[3] This inhibitor acts by interfering with the active site of HSL in a non-covalent fashion.[3] The inhibition is reversible, as the enzyme can regain activity after hydrolyzing the ester bond of the inhibitor.[3] This mode of action suggests a competitive or pseudo-substrate inhibitory mechanism where the compound occupies the active site, preventing the binding and hydrolysis of endogenous substrates like diacylglycerol.
Signaling Pathways Modulated by HSL Inhibition
Inhibition of HSL directly impacts downstream signaling and metabolic pathways that are dependent on the products of its catalytic activity. The primary consequence of HSL inhibition is the reduction of FFA and glycerol release from adipose tissue. This can have several systemic effects, including improved insulin sensitivity and reduced lipid accumulation in non-adipose tissues.
The following diagram illustrates the canonical HSL signaling pathway and the point of intervention for an HSL inhibitor.
Caption: HSL activation by catecholamines via PKA and inhibition by insulin via PDE-3B. An HSL inhibitor blocks the active site of phosphorylated HSL.
Quantitative Data for a Representative HSL Inhibitor (NNC0076-0079)
The following table summarizes the reported in vivo effects of the HSL inhibitor NNC0076-0079.
| Parameter | Species | Dose | Effect | Duration of Effect | Reference |
| Circulating Glycerol Levels | Overnight-fasted rat | 30 mg/kg (oral) | 30-75% reduction relative to pre-dosing levels | 3 hours | [3] |
| Circulating FFA Levels | Overnight-fasted rat | 30 mg/kg (oral) | Reduction observed (quantitative detail not provided) | Not specified | [3] |
| HSL Inhibition | Overnight-fasted rat | ≥ 25 mg/kg (oral) | Solid inhibition (drop in plasma glycerol) | Not specified | [3] |
| Circulating Glycerol Levels | Overnight-fasted mice | Not specified | Similar effect pattern to rats | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSL inhibitors. The following protocols are based on the available information for NNC0076-0079.[3]
In Vitro Assays
-
Stock Solution Preparation:
-
Dissolve the HSL inhibitor (e.g., NNC0076-0079) in Dimethyl Sulfoxide (DMSO).
-
Store the stock solution at 4 °C prior to use.
-
-
Test Solution Preparation:
-
Dilute the DMSO stock solution to achieve a final DMSO concentration of 0.4% in the assay medium. This is suitable for experiments on cell supernatants and tissue cultures.
-
In Vivo Studies (Oral Gavage in Rats)
-
Formulation Preparation:
-
Prepare a suspension vehicle consisting of 0.4% Tween 80 (4 g/L) and 0.2% carboxymethylcellulose sodium salt (2 g/L) in Milli-Q water.
-
Suspend the HSL inhibitor (NNC0076-0079) in the vehicle to the desired concentration for oral dosing.
-
-
Animal Model and Dosing:
-
Use overnight-fasted rats.
-
Administer the inhibitor suspension via oral gavage at the desired dose (e.g., 30 mg/kg).
-
Ensure the animals do not have access to food during the experiment.
-
-
Sample Collection and Analysis:
-
Collect plasma samples at various time points post-dosing (e.g., 15 minutes to 5 hours).
-
Analyze the plasma samples for biochemical markers of lipolysis, such as glycerol and free fatty acids.
-
The following diagram outlines a general workflow for the preclinical evaluation of an HSL inhibitor.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novonordisk.com [novonordisk.com]
- 4. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSL Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to HSL-IN-3 and its Target, Hormone-Sensitive Lipase
This guide provides a comprehensive overview of the inhibitor HSL-IN-3 and its biological target, Hormone-Sensitive Lipase (HSL). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanisms of lipolysis and the therapeutic potential of HSL inhibition.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1][2] HSL is responsible for the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol, which can then be used by the body for energy.[3][4] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines (like epinephrine) and glucagon, and inhibited by insulin.[2][3] This hormonal control makes HSL a central player in metabolic regulation.
Dysregulation of HSL activity and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[2] Therefore, the inhibition of HSL is a promising therapeutic strategy for managing these conditions.[1][2]
This compound: A Boronic Acid-Based HSL Inhibitor
This compound is a boronic acid ester derivative that functions as an inhibitor of Hormone-Sensitive Lipase.[5][6][7] It is identified by the CAS Number 346656-34-6 and has a molecular formula of C14H19BO4.[5][6] The development of boronic acid-based inhibitors represents a significant approach in targeting serine hydrolases like HSL.
The following table summarizes the key chemical and inhibitory properties of this compound.
| Property | Value | Reference |
| Compound Name | This compound | MedchemExpress, GlpBio |
| Synonyms | Example 42, Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Santa Cruz Biotechnology, Patent US7037905 |
| CAS Number | 346656-34-6 | [5][6] |
| Molecular Formula | C14H19BO4 | [5][6] |
| Molecular Weight | 262.11 g/mol | [5] |
| Target | Hormone-Sensitive Lipase (HSL) | [5][6] |
| IC50 | Data not publicly available in detail; potent inhibition demonstrated in patent literature. | Inferred from Patent US7037905[6] |
HSL Signaling Pathway
The activity of HSL is primarily regulated by reversible phosphorylation through the action of various kinases and phosphatases. The diagram below illustrates the canonical signaling pathways leading to the activation and inhibition of HSL.
Experimental Protocols
The following provides a generalized protocol for determining the inhibitory activity of a compound like this compound on HSL. Specific details may be found in the patent literature (e.g., US7037905).
This assay measures the ability of an inhibitor to block the enzymatic activity of purified HSL using a fluorescent substrate.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl, 1 mM CaCl2, and 0.1% BSA.
-
Enzyme Solution: Dilute purified, active recombinant human HSL in Assay Buffer to the desired final concentration.
-
Inhibitor Solution: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Substrate Solution: Prepare a solution of a fluorogenic lipase substrate (e.g., 4-Methylumbelliferyl Oleate) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (for control wells) to each well.
-
Add the diluted HSL enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of HSL inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_DMSO - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a specific inhibitor of Hormone-Sensitive Lipase, a critical enzyme in lipid metabolism. By targeting HSL, compounds like this compound hold therapeutic potential for metabolic diseases characterized by excessive lipolysis and elevated free fatty acids. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of HSL and the development of novel inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is necessary to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of lipolysis and hormone-sensitive lipase via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
An In-depth Technical Guide to Hormone-Sensitive Lipase (HSL) Inhibition
Disclaimer: No specific public domain information is available for a compound designated "HSL-IN-3." This guide provides a comprehensive overview of Hormone-Sensitive Lipase (HSL) inhibition, utilizing publicly available data for known HSL inhibitors as illustrative examples.
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1] HSL is highly expressed in adipose tissue and is responsible for the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into circulation for use as an energy source by other tissues.[2] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines (e.g., epinephrine and norepinephrine) and glucagon, and inhibited by insulin.[3] Dysregulation of HSL activity and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[1] Therefore, the inhibition of HSL presents a promising therapeutic strategy for the management of these conditions.[1]
This technical guide provides an in-depth overview of HSL inhibition for researchers, scientists, and drug development professionals. It covers the core mechanism of HSL, quantitative data for representative inhibitors, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
HSL Signaling Pathway
The activity of HSL is primarily regulated by reversible phosphorylation through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway.
-
Activation: Hormones like catecholamines bind to β-adrenergic receptors on the surface of adipocytes. This activates adenylyl cyclase, which converts ATP to cAMP.[2] Increased cAMP levels activate PKA, which then phosphorylates and activates HSL, promoting its translocation from the cytosol to the surface of lipid droplets to initiate lipolysis.[1]
-
Inhibition: Insulin, on the other hand, activates phosphodiesterase 3B (PDE3B), which hydrolyzes cAMP, thereby reducing PKA activity and leading to the dephosphorylation and inactivation of HSL.[1]
Quantitative Data for HSL Inhibitors
The inhibitory potency of compounds against HSL is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for selected HSL inhibitors.
| Compound/Extract | HSL IC50 | Target Species | Notes |
| Synthetic Inhibitors | |||
| NNC0076-0079 (Hi 76-0079) | 0.11 µM | Human | A selective, non-covalent HSL inhibitor.[4][5] |
| Compound 7600 | Data not specified | - | 5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.[1] |
| Compound 9368 | Data not specified | - | 5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one.[1] |
| Natural Product Inhibitors | |||
| Rosemary Extract | 95.2 µg/mL | - | [1] |
| Gallic Acid (GA) | 14.5 µg/mL | - | A phenolic compound found in various plants.[1] |
| Malva nicaeensis Extract | 51.1 µg/mL | - | [1] |
| Haplophyllum buxbaumii Extract | 101.3 µg/mL | - | [1] |
| Anchusa italica Extract | 132.8 µg/mL | - | [1] |
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against HSL using a fluorescent substrate.
Materials:
-
Recombinant human HSL
-
Fluorescent triglyceride analogue substrate (e.g., NBD-labeled monoacylglycerol)
-
Assay buffer (e.g., Potassium phosphate buffer, pH 7.0)
-
Test compound dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of recombinant HSL to each well. Add the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-70 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent triglyceride substrate to all wells.
-
Signal Detection: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore used.
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
Inhibition of Hormone-Sensitive Lipase is a validated and actively pursued strategy for the development of therapeutics for metabolic diseases. This guide has provided a foundational understanding of HSL, its regulation, and methods for identifying and characterizing its inhibitors. The provided data on known inhibitors and the detailed experimental protocol offer a starting point for researchers in this field. Future work will likely focus on the discovery of more potent and selective HSL inhibitors with favorable pharmacokinetic profiles.
References
An In-depth Technical Guide to HSL-IN-3 (CAS Number: 346656-34-6): A Boronic Acid-Based Inhibitor of Hormone-Sensitive Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSL-IN-3, with the Chemical Abstracts Service (CAS) number 346656-34-6, is a synthetic, boronic acid ester derivative that functions as an inhibitor of hormone-sensitive lipase (HSL). As a key enzyme in the mobilization of fatty acids from stored triglycerides, HSL is a significant target in metabolic research, particularly in the context of obesity, diabetes, and other metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of drug discovery and metabolic disease in their investigation and application of this compound.
Introduction
Hormone-sensitive lipase (HSL) is a crucial intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol. This process, known as lipolysis, is tightly regulated by hormones such as catecholamines (which stimulate HSL activity) and insulin (which inhibits it). The dysregulation of HSL activity is implicated in the pathophysiology of several metabolic diseases, making it an attractive target for therapeutic intervention. This compound has been identified as a specific inhibitor of HSL, offering a valuable tool for studying the physiological and pathological roles of this enzyme.
Chemical and Physical Properties
This compound is characterized by its boronic acid ester functional group, which is key to its inhibitory activity. A summary of its known properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 346656-34-6 |
| Molecular Formula | C₁₄H₁₉BO₄ |
| Molecular Weight | 262.11 g/mol |
| IUPAC Name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
| Appearance | Colorless to slightly yellow liquid |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term stability. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of hormone-sensitive lipase. While a specific IC₅₀ value for this compound is not publicly available in the reviewed literature, a patent discloses its utility as an HSL inhibitor.[1] The inhibitory mechanism of boronic acids against serine hydrolases, such as HSL, typically involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.
The general mechanism of HSL regulation and the point of intervention for an inhibitor like this compound is depicted in the following signaling pathway.
Caption: Hormonal Regulation of Lipolysis via the HSL Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro HSL Inhibition Assay
This protocol is based on a generic method for determining the inhibitory activity of compounds against HSL.
Objective: To determine the IC₅₀ value of this compound against purified HSL.
Materials:
-
Purified recombinant human or rat HSL
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Substrate: A fluorescently labeled triglyceride analog or radiolabeled triolein emulsified with phosphatidylcholine/phosphatidylinositol.
-
96-well microplates (black for fluorescence assays)
-
Plate reader (fluorometric or scintillation counter)
Procedure:
-
Enzyme Preparation: Dilute the purified HSL to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Assay Reaction:
-
Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 25 µL of the diluted HSL enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate emulsion.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Detection:
-
For fluorescent assays, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
For radioactive assays, stop the reaction by adding a stop solution (e.g., a mixture of chloroform/methanol/heptane) and quantify the released radiolabeled fatty acids in the appropriate phase using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro HSL inhibition assay.
Cellular Lipolysis Assay in Adipocytes
This protocol describes how to measure the effect of this compound on lipolysis in a cellular context, for example, using 3T3-L1 adipocytes.
Objective: To assess the ability of this compound to inhibit stimulated lipolysis in cultured adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)
-
This compound (dissolved in DMSO)
-
Assay Medium (e.g., DMEM with 2% fatty acid-free BSA)
-
Lipolytic stimulus (e.g., isoproterenol, a β-adrenergic agonist)
-
Glycerol and Free Fatty Acid quantification kits
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.
-
Pre-treatment: Wash the mature adipocytes with PBS and pre-incubate with assay medium containing various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the lipolytic stimulus (e.g., 10 µM isoproterenol) to the wells (except for the basal control wells) and incubate for 1-3 hours at 37°C.
-
Sample Collection: After incubation, collect the assay medium from each well.
-
Quantification:
-
Measure the concentration of glycerol in the collected medium using a commercially available glycerol assay kit.
-
Measure the concentration of free fatty acids in the collected medium using a commercially available FFA assay kit.
-
-
Data Analysis: Normalize the glycerol and FFA release to the total protein content in each well. Calculate the percentage inhibition of stimulated lipolysis by this compound and determine its EC₅₀ value.
Caption: Workflow for a cellular lipolysis assay in adipocytes.
Data Summary
As specific quantitative data for this compound is not publicly available, Table 2 provides a template for the types of data that should be generated and recorded for a comprehensive profile of this inhibitor.
Table 2: Biological Activity of this compound (Template)
| Parameter | Species | Assay Type | Value | Reference |
| IC₅₀ | Human | In vitro enzyme assay | Data not available | |
| IC₅₀ | Rat | In vitro enzyme assay | Data not available | |
| EC₅₀ | Mouse | Cellular lipolysis assay (3T3-L1) | Data not available | |
| Selectivity | Various | Panel of related lipases | Data not available |
Conclusion
This compound is a valuable research tool for investigating the role of hormone-sensitive lipase in metabolic processes. Its boronic acid chemistry provides a specific mechanism for HSL inhibition. The experimental protocols outlined in this guide offer a framework for researchers to characterize the inhibitory potency and cellular effects of this compound. Further studies are warranted to fully elucidate its in vitro and in vivo pharmacological profile, which will be crucial for its potential application in the development of novel therapeutics for metabolic diseases.
References
An In-depth Technical Guide to N-(3-hydroxy-butanoyl)-homoserine lactone (3-OH-C4-HSL)
Disclaimer: The initial query for "HSL-IN-3" is ambiguous. This guide focuses on a representative and well-characterized member of the N-acyl-homoserine lactone (HSL) family of bacterial signaling molecules, N-(3-hydroxy-butanoyl)-homoserine lactone, also known as 3-OH-C4-HSL. HSLs are key molecules in bacterial quorum sensing.
This technical guide provides an in-depth overview of the core molecular properties, relevant signaling pathways, and experimental protocols for N-(3-hydroxy-butanoyl)-homoserine lactone. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious disease, and cell signaling.
Core Molecular Data
The fundamental molecular information for N-(3-hydroxy-butanoyl)-homoserine lactone is summarized below. This data is essential for a range of experimental applications, from preparing solutions of known molarity to mass spectrometry analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | [1] |
| Synonyms | 3-Hydroxy-C4-HSL, N-(3-hydroxybutanoyl)-L-homoserine lactone | [1][3] |
Quorum Sensing Signaling Pathway
N-acyl-homoserine lactones are integral to quorum sensing in Gram-negative bacteria. This process allows bacteria to coordinate gene expression in a population density-dependent manner. The canonical LuxI/LuxR-type quorum sensing circuit is a well-established model for HSL-mediated signaling.
Pathway Description:
-
Synthesis: The LuxI-type synthase produces a specific N-acyl-homoserine lactone (in this case, 3-OH-C4-HSL) from substrates such as S-adenosylmethionine and intermediates of fatty acid biosynthesis.
-
Diffusion: As the bacterial population grows, the concentration of the HSL in the immediate environment increases. These small molecules can diffuse across the bacterial cell membrane.
-
Binding and Activation: Once a threshold concentration is reached, the HSL binds to its cognate LuxR-type transcriptional regulator within the cytoplasm.
-
Gene Expression: The HSL-LuxR complex then binds to specific DNA sequences, known as "lux boxes," in the promoter regions of target genes. This binding event activates the transcription of genes that are often involved in virulence, biofilm formation, and the production of secondary metabolites. This also frequently includes the gene for the LuxI synthase, creating a positive feedback loop.
References
Specificity of HSL-IN-3 for Hormone-Sensitive Lipase: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search, no public data was found for a compound specifically designated "HSL-IN-3." This guide will therefore utilize data for a well-characterized and specific Hormone-Sensitive Lipase (HSL) inhibitor, NNC0076-0079 , as a representative example to illustrate the principles of HSL inhibitor specificity. All data presented pertains to NNC0076-0079.
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1][2][3] Primarily located in adipose tissue, HSL hydrolyzes triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into circulation to be used as an energy source by other tissues.[3] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibited by insulin.[3][4] Given its central role in lipid metabolism, HSL is a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3][5] The development of potent and selective HSL inhibitors is a key focus of drug discovery efforts. This guide provides a detailed technical overview of the specificity of the HSL inhibitor NNC0076-0079, including its inhibitory potency, selectivity against other lipases, and the experimental methodologies used for these assessments.
Quantitative Analysis of Inhibitor Specificity
The specificity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects.[6][7] The selectivity of NNC0076-0079 has been assessed by determining its half-maximal inhibitory concentration (IC50) against human HSL (h-HSL) and a panel of other related lipases.
| Enzyme | Inhibitor | IC50 (µM) | Selectivity vs. h-HSL (fold) |
| Hormone-Sensitive Lipase (h-HSL) | NNC0076-0079 | 0.11 | - |
| Lipoprotein Lipase (LPL) | NNC0076-0079 | >50 | >454 |
| Hepatic Lipase (HL) | NNC0076-0079 | >50 | >454 |
| Bile-Salt Stimulated Lipase (BSSL) | NNC0076-0079 | >50 | >454 |
| Pancreatic Lipase (PL) | NNC0076-0079 | >50 | >454 |
Data sourced from Novo Nordisk document on NNC0076-0079.[7]
The data clearly demonstrates that NNC0076-0079 is a potent inhibitor of h-HSL with an IC50 of 0.11 µM.[7] Importantly, it exhibits high selectivity, with IC50 values greater than 50 µM against other key lipases, indicating a selectivity of over 450-fold.[7] This high degree of specificity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target interactions with other lipases involved in different metabolic pathways.
Signaling Pathways and Experimental Workflows
HSL Activation and Inhibition Pathway
The regulation of HSL activity is a complex process involving hormonal signals that trigger intracellular signaling cascades. The following diagram illustrates the canonical pathway for HSL activation by catecholamines and its inhibition by insulin.
Caption: Hormonal regulation of HSL activity and site of inhibition.
Experimental Workflow for Determining IC50
The determination of an inhibitor's IC50 value is a standard procedure in drug discovery to quantify its potency. The following diagram outlines a typical workflow for an in vitro HSL activity assay to determine the IC50 of an inhibitor like NNC0076-0079.
Caption: Workflow for in vitro determination of HSL inhibitor IC50.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are representative protocols for key assays.
In Vitro HSL Inhibition Assay (IC50 Determination)
This protocol is based on the methodology described for NNC0076-0079.[7]
1. Reagents and Materials:
-
Recombinant human HSL (h-HSL)
-
Fluorescently labeled triglyceride analogue substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4, containing bovine serum albumin as a fatty acid acceptor)
-
NNC0076-0079
-
DMSO (for inhibitor stock solution)
-
96-well microplates
-
Fluorimeter
2. Procedure:
-
Prepare a stock solution of NNC0076-0079 in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested (e.g., from 0.001 µM to 100 µM).
-
In a 96-well plate, add a fixed amount of recombinant h-HSL to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with buffer only (100% activity) and wells with a known potent HSL inhibitor or no enzyme (0% activity).
-
Pre-incubate the enzyme and inhibitor for 30-70 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the emulsified fluorescent triglyceride analogue substrate to all wells.
-
Incubate the plate for 2 hours at 37°C.
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the fluorescence intensity in each well using a fluorimeter at the appropriate excitation and emission wavelengths for the specific substrate used.
3. Data Analysis:
-
Calculate the percentage of HSL activity for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Kinase and Lipase Selectivity Profiling
To ensure the specificity of a lead compound, it is crucial to screen it against a broad panel of related enzymes.
1. Objective: To determine the IC50 values of the test compound against a panel of other lipases (e.g., LPL, HL, BSSL, PL) and potentially a panel of protein kinases, as many kinase inhibitors have off-target effects on lipases and vice versa.
2. General Protocol:
-
Utilize commercially available kinase and lipase profiling services (e.g., Eurofins, Reaction Biology) or established in-house assays for each enzyme.
-
For each enzyme, a specific substrate and assay condition will be used. For lipases, this will typically involve a radiolabeled or fluorescently labeled lipid substrate. For kinases, it usually involves measuring the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate.
-
The test compound is serially diluted and incubated with each enzyme in the panel.
-
The enzymatic activity is measured, and the IC50 value for each enzyme is determined as described in the HSL inhibition assay protocol.
3. Data Analysis:
-
The selectivity of the compound is expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target (HSL). A higher ratio indicates greater selectivity.
Conclusion
The characterization of an HSL inhibitor's specificity is a multi-faceted process that relies on quantitative biochemical assays. The data for NNC0076-0079 demonstrates a highly potent and selective inhibition of HSL, a desirable profile for a therapeutic agent targeting metabolic diseases. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of HSL inhibitor candidates, ensuring a thorough understanding of their on-target potency and off-target liabilities. This detailed assessment is fundamental for the successful progression of novel HSL inhibitors in drug development pipelines.
References
- 1. paulogentil.com [paulogentil.com]
- 2. The effect of exercise training on hormone-sensitive lipase in rat intra-abdominal adipose tissue and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. novonordisk.com [novonordisk.com]
A Technical Deep Dive: HSL-IN-3 and the Landscape of Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapeutics targeting metabolic disorders, the inhibition of lipases presents a compelling strategy. This guide provides an in-depth technical comparison of lipase inhibitors, with a focus on the emerging class of Hormone-Sensitive Lipase (HSL) inhibitors, exemplified by HSL-IN-3, and their standing relative to established pancreatic lipase inhibitors such as Orlistat and Cetilistat. Through a detailed examination of their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this critical area of metabolic research.
Introduction to Lipase Inhibition
Lipases are pivotal enzymes in lipid metabolism, catalyzing the hydrolysis of triglycerides into fatty acids and glycerol. Their inhibition offers a direct approach to modulating lipid absorption and mobilization, with significant implications for the management of obesity, dyslipidemia, and type 2 diabetes. The two primary targets for therapeutic lipase inhibition are pancreatic lipase, which is crucial for dietary fat digestion in the gastrointestinal tract, and hormone-sensitive lipase, a key regulator of intracellular lipid breakdown in adipose tissue.[1]
Comparative Analysis of Lipase Inhibitors
This section provides a detailed comparison of this compound against the well-established pancreatic lipase inhibitors, Orlistat and Cetilistat. Due to the limited publicly available data on a specific compound named "this compound," we will utilize data for a representative and well-characterized HSL inhibitor, NNC0076-0079 , to facilitate a meaningful comparison of the inhibitor classes.
Mechanism of Action
Hormone-Sensitive Lipase (HSL) Inhibitors (e.g., NNC0076-0079):
HSL inhibitors act within adipocytes to block the breakdown of stored triglycerides.[2] HSL is a key enzyme in the lipolytic cascade, which is activated by hormones like catecholamines and glucagon, and inhibited by insulin.[3] By inhibiting HSL, these compounds prevent the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2] This reduction in circulating FFAs can lead to improved insulin sensitivity and better glycemic control, making HSL inhibitors a promising therapeutic target for type 2 diabetes and dyslipidemia.[1][2]
Pancreatic Lipase Inhibitors (Orlistat and Cetilistat):
In contrast, Orlistat and Cetilistat are peripherally acting inhibitors that target pancreatic lipase in the lumen of the stomach and small intestine.[4] They form a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering the enzymes inactive.[4] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[4] As a result, a portion of dietary fat passes through the digestive system undigested and is excreted, leading to a caloric deficit and weight loss.
Quantitative Inhibitory Profile
The following tables summarize the available quantitative data for the representative HSL inhibitor and the pancreatic lipase inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | Target Lipase | IC50 | Organism |
| NNC0076-0079 | Hormone-Sensitive Lipase | Not specified, but selective inhibition demonstrated | Not specified |
| Orlistat | Pancreatic Lipase | 0.22 µg/mL | Porcine |
| Cetilistat | Pancreatic Lipase | 5.95 nM | Human |
| 54.8 nM | Rat |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
In Vivo Efficacy
NNC0076-0079 (HSL Inhibitor):
-
Animal Model: Overnight-fasted mice, rats, and dogs.[5]
-
Effects: Demonstrated antilipolytic effects with reductions in plasma glycerol levels in all species. The impact on plasma free fatty acid levels was species-dependent. In a streptozotocin-induced diabetic rat model, inhibition of HSL also led to a reduction in hyperglycemia.[6]
Orlistat (Pancreatic Lipase Inhibitor):
-
Clinical Trials: Extensive clinical trials have demonstrated Orlistat's efficacy in promoting weight loss and improving obesity-related comorbidities.
Cetilistat (Pancreatic Lipase Inhibitor):
-
Clinical Trials: Phase II and III clinical trials have shown that Cetilistat promotes significant weight loss compared to placebo and has a comparable efficacy to Orlistat, but with potentially better gastrointestinal tolerability.[4]
Experimental Protocols
In Vitro Lipase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against lipase.
Materials:
-
Purified lipase (e.g., porcine pancreatic lipase, recombinant human HSL)
-
Substrate (e.g., p-nitrophenyl palmitate (pNPP) for pancreatic lipase, a fluorescently labeled triglyceride analogue for HSL)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Add the lipase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Assessment of Lipase Inhibitors in a Rodent Model of Dyslipidemia
This protocol outlines a general procedure for evaluating the in vivo efficacy of lipase inhibitors.
Animal Model:
-
Genetically modified or diet-induced rodent models of dyslipidemia (e.g., ApoE-/- mice, rats on a high-fat diet).[7][8][9]
Procedure:
-
Acclimatize the animals to the housing conditions and diet.
-
Induce dyslipidemia through a high-fat diet or by using a genetically predisposed strain.
-
Divide the animals into treatment groups: vehicle control, positive control (e.g., Orlistat), and one or more groups receiving different doses of the test inhibitor.
-
Administer the test compounds or vehicle orally once or twice daily for a specified period (e.g., 4-12 weeks).
-
Monitor body weight, food intake, and any adverse effects throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and glucose.
-
Collect and analyze fecal samples to measure fat excretion.
-
Harvest relevant tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
-
Statistically analyze the data to determine the efficacy of the test inhibitor in improving the lipid profile and other metabolic parameters.
Signaling Pathways and Experimental Workflows
Hormone-Sensitive Lipase (HSL) Signaling Pathway
The following diagram illustrates the signaling cascade that regulates HSL activity in an adipocyte.
Caption: HSL activation by hormonal signaling.
Experimental Workflow for Lipase Inhibitor Characterization
This diagram outlines the typical workflow for the preclinical evaluation of a novel lipase inhibitor.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novonordisk.com [novonordisk.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. ijper.org [ijper.org]
- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Hormone-Sensitive Lipase Inhibition in Metabolic Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its dysregulation is intimately linked to the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, the inhibition of HSL has emerged as a promising therapeutic strategy for mitigating the metabolic disturbances associated with these conditions. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing HSL inhibitors in the study of metabolic disorders. We will delve into the mechanism of HSL action, detail quantitative data for known inhibitors, provide comprehensive experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction: Hormone-Sensitive Lipase in Metabolic Homeostasis
Hormone-sensitive lipase is a multifunctional enzyme primarily expressed in adipose tissue, where it catalyzes the hydrolysis of diacylglycerols to monoacylglycerols, a rate-limiting step in the breakdown of stored fats (lipolysis).[1][2] The free fatty acids (FFAs) and glycerol released into circulation serve as vital energy substrates for various tissues. The activity of HSL is tightly regulated by hormonal signals; catecholamines stimulate HSL activity via the cAMP-PKA signaling cascade, while insulin potently inhibits its function.[3][4][5]
In metabolic disorders such as obesity and type 2 diabetes, the intricate balance of HSL regulation is often disrupted. Elevated basal lipolysis and blunted responses to hormonal stimulation are characteristic features of hypertrophied adipocytes in obese individuals.[6] This leads to chronically elevated circulating FFAs, which can induce insulin resistance in peripheral tissues like skeletal muscle and the liver, contributing to the progression of metabolic disease.[3][4] Therefore, the targeted inhibition of HSL presents a viable approach to normalize FFA levels and improve insulin sensitivity.
Quantitative Data for HSL Inhibitors
A variety of small molecule inhibitors targeting HSL have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HSL enzymatic activity by 50%. Below is a summary of publicly available data for some known HSL inhibitors. It is important to note that the specific inhibitor "HSL-IN-3" is not a widely recognized designation in scientific literature; therefore, this guide focuses on established HSL inhibitors.
| Inhibitor | Target Organism | IC50 | Notes |
| Cay10499 | Human | Not specified | Also inhibits other lipases.[7] |
| WWL11 | Mouse | Potent | Much less potent against human HSL.[7] |
| Compound 13f | Mouse | Potent | Much less potent against human HSL.[7] |
| NNC0076-0079 | Rat | Not specified in vitro; oral dose of ≥25 mg/kg shows in vivo inhibition | Substrate inhibitor that acts in a non-covalent manner.[8] |
| Orlistat | Pan-lipase inhibitor | Not specified for HSL | Broad-spectrum lipase inhibitor.[7] |
| Boronated compound 1 | Rat | 7 nM | High selectivity against cholinesterases; in vivo antilipolytic effect at 3 mg/kg.[5] |
| Quinclorac | Rat | Nanomolar range | Agrochemical with antilipase activity.[5] |
| Rosemary extract | Not specified | 95.2 µg/mL | Natural product inhibitor.[5] |
| Malva nicaeensis extract | Not specified | 51.1 µg/mL | Natural product inhibitor.[5] |
| Haplophyllum buxbaumii extract | Not specified | 101.3 µg/mL | Natural product inhibitor.[5] |
| Anchusa italica extract | Not specified | 132.8 µg/mL | Natural product inhibitor.[5] |
Signaling Pathways and Experimental Workflows
Hormonal Regulation of Lipolysis Signaling Pathway
The activity of HSL is centrally controlled by the PKA signaling pathway, which is activated by catecholamines and inhibited by insulin. Understanding this pathway is crucial for interpreting the effects of HSL inhibitors.
Experimental Workflow for In Vitro HSL Inhibitor Screening
A typical workflow for identifying and characterizing novel HSL inhibitors involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of HSL inhibitors. Below are representative methodologies for key in vitro and cell-based assays.
In Vitro HSL Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HSL by monitoring the release of a chromogenic product from a synthetic substrate.
Materials:
-
Recombinant human HSL (long form)[7]
-
HSL substrate: p-nitrophenyl butyrate (pNPB)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% (w/v) bovine serum albumin (BSA)
-
HSL inhibitor stock solutions (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the HSL inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the recombinant HSL enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPB substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.
Adipocyte Lipolysis Assay (Glycerol and FFA Release)
This cell-based assay assesses the effect of HSL inhibitors on lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose
-
Isoproterenol (β-adrenergic agonist)
-
Insulin
-
HSL inhibitor stock solutions
-
Glycerol assay kit
-
Free fatty acid assay kit
-
24-well cell culture plates
Procedure:
-
Plate differentiated adipocytes in 24-well plates and allow them to equilibrate in serum-free medium for 2 hours.
-
Wash the cells twice with KRBH buffer.
-
Pre-incubate the cells with various concentrations of the HSL inhibitor or vehicle in KRBH buffer for 30 minutes at 37°C.
-
To measure stimulated lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the wells and incubate for 1-2 hours at 37°C. For basal lipolysis, add only the vehicle.
-
To assess the effect on insulin-mediated suppression of lipolysis, pre-incubate with the inhibitor, then add insulin (e.g., 100 nM) for 30 minutes before stimulating with isoproterenol.
-
After incubation, collect the media from each well.
-
Measure the concentration of glycerol and FFAs in the collected media using commercially available kits, following the manufacturer's instructions.
-
Normalize the glycerol and FFA release to the total protein content or cell number in each well.
-
Analyze the data to determine the effect of the inhibitor on basal, stimulated, and insulin-suppressed lipolysis.
Western Blot Analysis of Insulin Signaling
This protocol is used to investigate the downstream effects of HSL inhibition on the insulin signaling pathway, typically by assessing the phosphorylation status of key signaling proteins like Akt.
Materials:
-
Differentiated adipocytes
-
HSL inhibitor
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat differentiated adipocytes with the HSL inhibitor or vehicle for a specified time.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Conclusion
The inhibition of Hormone-Sensitive Lipase represents a compelling strategy for the investigation and potential treatment of metabolic disorders. A thorough understanding of HSL's role in lipolysis and its regulation is paramount for the effective application of its inhibitors in research. This guide provides a foundational framework for scientists and drug development professionals, encompassing the necessary quantitative data, signaling pathway knowledge, and detailed experimental protocols to advance the study of HSL inhibition in the context of metabolic diseases. The continued development and characterization of potent and selective HSL inhibitors will undoubtedly pave the way for novel therapeutic interventions to combat the growing global health challenge of metabolic disorders.
References
- 1. Lipolysis - Wikipedia [en.wikipedia.org]
- 2. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders | Semantic Scholar [semanticscholar.org]
- 4. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Site-Specific HSL Phosphorylation and Adipocyte Lipolysis in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novonordisk.com [novonordisk.com]
Technical Whitepaper: Preliminary Studies on the Hormone-Sensitive Lipase Inhibitor HSL-IN-3
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "HSL-IN-3". This technical guide, therefore, focuses on a representative and well-characterized small molecule inhibitor of Hormone-Sensitive Lipase (HSL), NNC0076-0079 , to illustrate the type of data and experimental protocols relevant to the preliminary investigation of such a compound. The information presented herein is based on publicly available data for NNC0076-0079 and established knowledge of HSL signaling.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a crucial role in the mobilization of fatty acids from stored triglycerides.[1] In adipose tissue, HSL, in concert with adipose triglyceride lipase (ATGL) and monoacylglycerol lipase (MGL), is involved in the hydrolysis of triacylglycerols into free fatty acids (FFAs) and glycerol.[2] The activity of HSL is tightly regulated by hormones, most notably its stimulation by catecholamines via protein kinase A (PKA) and its inhibition by insulin.[1][3] Given its central role in lipolysis, HSL has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity, where elevated plasma FFAs contribute to insulin resistance.[1]
This whitepaper provides a technical overview of the preliminary evaluation of a novel HSL inhibitor, exemplified by NNC0076-0079. It details its mechanism of action, summarizes key in vitro and in vivo data, provides exemplary experimental protocols, and visualizes the relevant signaling pathways.
Core Compound Details (Exemplified by NNC0076-0079)
| Property | Detail | Reference |
| Compound ID | NNC0076-0079 | [2] |
| Target | Hormone-Sensitive Lipase (HSL) | [2] |
| Mechanism of Action | Substrate inhibitor that non-covalently blocks the active site of HSL. The enzyme regains activity after hydrolyzing the ester bond of the inhibitor. | [2] |
| Chemical Name | Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester | [2] |
Quantitative Data Summary
Table 1: In Vitro Activity of NNC0076-0079
| Assay | Species | IC₅₀ (nM) | Notes | Reference |
| HSL Inhibition | Rat | 13 | Selectively inhibits HSL. | [2] |
| HSL Inhibition | Human | 22 | Selectively inhibits HSL. | [2] |
Table 2: In Vivo Efficacy of NNC0076-0079 in Rats
| Dose (Oral) | Effect on Plasma Glycerol | Duration of Effect | Animal Model | Reference |
| 30 mg/kg | 30-75% reduction relative to pre-dosing levels | 3 hours | Overnight-fasted rats | [2] |
| ≥ 25 mg/kg | Solid inhibition of HSL (drop in plasma glycerol) | Not specified | Fasted rats | [2] |
Experimental Protocols
In Vitro HSL Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HSL.
Materials:
-
Recombinant human or rat HSL
-
Substrate: e.g., radiolabeled triolein or a fluorescently labeled diacylglycerol analog
-
Test compound (e.g., NNC0076-0079) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing fatty acid-free BSA)
-
Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.[2]
-
Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.4%).[2]
-
In a microplate, add the diluted test compound, recombinant HSL enzyme, and assay buffer.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the product formation (e.g., released radiolabeled fatty acids by liquid scintillation counting or fluorescence intensity).
-
Plot the percentage of HSL activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
In Vivo Antilipolytic Effect in Rodents
This protocol outlines a method to assess the effect of an HSL inhibitor on plasma glycerol and free fatty acid (FFA) levels in rats or mice.
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Animals are fasted overnight to induce a state of high lipolytic activity.[2]
Formulation:
-
The test compound can be formulated as a suspension in a vehicle such as 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in water.[2]
Procedure:
-
Acclimate the animals to handling and gavage procedures.
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.
-
Administer the test compound or vehicle orally (p.o.) by gavage.[2]
-
Collect subsequent blood samples at various time points post-dosing (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h).[2]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for glycerol and FFA concentrations using commercially available colorimetric assay kits.
-
Calculate the percentage change in glycerol and FFA levels from baseline for each animal at each time point.
-
Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Signaling Pathways and Workflows
HSL Regulatory Signaling Pathway
The activity of HSL is primarily regulated by reversible phosphorylation. Catecholamines, acting through β-adrenergic receptors, increase intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA then phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), leading to its activation and translocation to the lipid droplet.[4] Conversely, insulin signaling activates phosphodiesterase-3B (PDE-3B), which degrades cAMP, thereby reducing PKA activity and HSL phosphorylation.[1] Additionally, AMP-activated protein kinase (AMPK) can phosphorylate HSL at Ser565, which inhibits its activity.[4]
Experimental Workflow for HSL Inhibitor Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of a potential HSL inhibitor.
Conclusion
The preliminary data on the representative HSL inhibitor NNC0076-0079 demonstrate potent and selective inhibition of HSL in vitro and a clear antilipolytic effect in vivo. These findings support the therapeutic hypothesis that inhibiting HSL can effectively lower circulating free fatty acids. The provided protocols and workflows offer a foundational framework for the discovery and preclinical development of novel HSL inhibitors. Further studies would be required to establish a full pharmacokinetic and pharmacodynamic profile, assess long-term efficacy in disease models, and conduct comprehensive safety and toxicology evaluations before advancing a candidate like "this compound" into clinical development.
References
In-Depth Technical Guide to HSL-IN-3: A Potent Hormone-Sensitive Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HSL-IN-3, a boronic acid ester derivative identified as a potent inhibitor of hormone-sensitive lipase (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides, making it a significant target in metabolic research and drug development for conditions such as obesity, type 2 diabetes, and dyslipidemia. This document details the chemical properties, supplier information, and availability of this compound. Furthermore, it outlines the signaling pathway of HSL and provides a foundational experimental protocol for assessing its inhibitory activity. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams generated with the DOT language.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-sensitive lipase is a crucial intracellular enzyme that catalyzes the hydrolysis of triacylglycerols, diacylglycerols, and cholesteryl esters, releasing free fatty acids (FFAs) and glycerol.[1][2] This process, known as lipolysis, is fundamental for the regulation of energy homeostasis. HSL is highly expressed in adipose tissue and is also found in steroidogenic tissues, where it is involved in the liberation of cholesterol for steroid hormone production.[2] The activity of HSL is tightly regulated by hormones such as catecholamines (e.g., epinephrine) and adrenocorticotropic hormone (ACTH), which activate HSL, and insulin, which inhibits its activity.[2][3]
This compound: A Specific HSL Inhibitor
This compound is a commercially available small molecule inhibitor of hormone-sensitive lipase. Its specific chemical identity is 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester |
| CAS Number | 346656-34-6 |
| Molecular Formula | C₁₄H₁₉BO₄ |
| Molecular Weight | 262.11 g/mol |
| Class | Boronic Acid Ester Derivative |
Supplier and Availability
This compound is available from several chemical suppliers catering to the research community. The following table lists some of the known suppliers. Availability and pricing should be confirmed on the respective supplier websites.
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| Tebubio | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| TCI Chemicals | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for HSL inhibitors like this compound is the blockage of the active site of the HSL enzyme, thereby preventing the hydrolysis of its substrates.
HSL Signaling Pathway
The activation of HSL is a well-characterized signaling cascade initiated by hormonal stimuli. The following diagram illustrates the canonical pathway leading to HSL activation.
Experimental Protocols
In Vitro HSL Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of compounds like this compound on HSL activity using a fluorometric assay.
Materials:
-
Recombinant human HSL
-
This compound (or other test inhibitors)
-
Fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant HSL in assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the fluorescent lipase substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the reconstituted HSL enzyme to all wells except the background control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorescent lipase substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of HSL inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
The following diagram illustrates the general workflow for this in vitro assay.
Conclusion
This compound is a readily available and specific inhibitor of hormone-sensitive lipase. Its boronic acid ester chemistry provides a valuable tool for researchers investigating the role of HSL in metabolic diseases. The information and protocols provided in this guide serve as a starting point for the in-depth study of this compound and its effects on cellular and physiological processes. Further characterization of its inhibitory potency and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for HSL-IN-3: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of HSL-IN-3, a boronic acid ester derivative that functions as an inhibitor of Hormone-Sensitive Lipase (HSL). This document outlines the mechanism of action of HSL, details experimental protocols for assessing the inhibitory activity of this compound, and presents available quantitative data.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-Sensitive Lipase is a key intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol. This process, known as lipolysis, is critical for the mobilization of stored fat in adipose tissue to meet the body's energy demands. The activity of HSL is tightly regulated by hormones. Catecholamines, for instance, stimulate HSL activity through a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), while insulin inhibits its activity. Given its central role in lipid metabolism, HSL is a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
This compound: A Boronic Acid-Based Inhibitor
This compound (CAS: 346656-34-6) is a synthetic small molecule designed to inhibit the enzymatic activity of HSL. As a boronic acid ester derivative, it is part of a class of compounds known for their ability to interact with the active site of serine hydrolases like HSL.
Quantitative Data
The available in vitro efficacy data for this compound is summarized below. It is important to note that further independent validation is recommended.
| Compound | Cell Line/Enzyme | Assay Type | Endpoint | IC50 Value |
| This compound | MCF7 Cells | Cell-based | Not Specified | ~ 42 µM |
| This compound | Maltase | Enzymatic | Not Specified | 274 µM (moderate inhibition) |
Signaling Pathway
The canonical signaling pathway leading to the activation of HSL in adipocytes is depicted below. This compound is expected to interfere with the catalytic activity of HSL, thereby blocking the downstream release of free fatty acids and glycerol.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions and cell types.
HSL Enzymatic Activity Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on purified HSL or HSL present in cell lysates.
Workflow Diagram:
Materials:
-
Purified recombinant HSL or cell lysate containing HSL
-
This compound
-
p-Nitrophenyl butyrate (pNPB) or a fluorescent lipase substrate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the purified HSL or cell lysate in cold Assay Buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution or vehicle control.
-
Add Enzyme: Add 50 µL of the diluted HSL enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Prepare the substrate solution. For pNPB, dissolve it in ethanol and then dilute in Assay Buffer.
-
Initiate Reaction: Add 25 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at 405 nm for pNPB (product is p-nitrophenol) or the fluorescence at the appropriate excitation/emission wavelengths for a fluorescent substrate.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Lipolysis Assay (Adipocyte Model)
This protocol measures the effect of this compound on lipolysis in a cellular context, typically using differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes). The release of glycerol or free fatty acids into the culture medium is quantified as an indicator of lipolysis.
Workflow Diagram:
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells in a 24- or 96-well plate)
-
This compound
-
Lipolysis-stimulating agent (e.g., Isoproterenol)
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol Assay Kit or Free Fatty Acid Assay Kit
-
Cell lysis buffer and protein assay reagent (for normalization)
Procedure:
-
Cell Culture: Culture and differentiate preadipocytes into mature adipocytes in a multi-well plate.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired concentrations. Include a vehicle control.
-
Pre-treatment: Wash the mature adipocytes with Assay Buffer. Add the this compound dilutions or vehicle control to the wells and incubate at 37°C for 30-60 minutes.
-
Stimulation: Add the lipolysis-stimulating agent (e.g., Isoproterenol) to the wells to induce lipolysis. Include a basal (unstimulated) control.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: Carefully collect the culture medium from each well.
-
Quantification:
-
Glycerol Release: Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected medium.
-
Free Fatty Acid Release: Use a commercial free fatty acid assay kit to measure the concentration of FFAs in the medium.
-
-
Normalization: After collecting the medium, wash the cells with PBS. Lyse the cells and determine the total protein content in each well using a protein assay (e.g., BCA assay). Normalize the glycerol or FFA release to the protein content.
-
Data Analysis:
-
Subtract the basal release from the stimulated release for each condition.
-
Calculate the percentage of inhibition of stimulated lipolysis for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer
This compound is intended for research use only. The information and protocols provided in these application notes are for guidance and may require optimization for specific experimental setups. It is recommended to consult relevant scientific literature and perform appropriate validation experiments.
Application Notes and Protocols for Hormone-Sensitive Lipase (HSL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSL Inhibition
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and cholesteryl esters.[1] This process releases free fatty acids and glycerol, which are crucial for energy metabolism. HSL is highly expressed in adipose tissue and steroidogenic tissues like the testes and adrenal glands.[1][2] Its activity is hormonally regulated, primarily stimulated by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibited by insulin.[2][3] Dysregulation of HSL activity is linked to metabolic disorders such as obesity and type 2 diabetes, making it an attractive target for therapeutic intervention.[2] HSL inhibitors are valuable tools for studying lipid metabolism and for the potential development of new therapeutics.
HSL Signaling Pathway
The activity of HSL is tightly controlled by a complex signaling cascade. In response to hormonal signals like adrenaline, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which directly phosphorylates and activates HSL.[2][3] Activated HSL translocates from the cytosol to the surface of lipid droplets to initiate lipolysis. Conversely, insulin signaling activates phosphodiesterase-3B (PDE-3B), which degrades cAMP, thereby reducing PKA activity and inhibiting HSL.[2]
Quantitative Data Summary
The following tables summarize the recommended starting concentrations and dosages for the representative HSL inhibitor, NNC0076-0079. These should be optimized for the specific cell line, animal model, and experimental conditions.
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Notes | Source |
| Stock Solution | Dissolved in DMSO | Store at 4°C. | [1] |
| Test Solution | 0.4% DMSO in culture medium | Final DMSO concentration should be kept low to avoid solvent toxicity. | [1] |
| Effective Concentration | Up to 50 µM | Pre-incubate for 30-70 minutes at room temperature before adding substrate. | [1] |
Table 2: In Vivo Experimental Parameters (Rat Model)
| Parameter | Value | Notes | Source |
| Formulation | Suspension in 0.4% Tween 80 and 0.2% carboxymethylcellulose in water | Prepare fresh before use. | [1] |
| Route of Administration | Oral gavage | [1] | |
| Dosage | ≥ 25 mg/kg | This dose shows significant inhibition of HSL in fasted rats. | [1] |
| Effect Duration | ~3 hours | Observed as a drop in plasma glycerol levels. | [1] |
Experimental Protocols
In Vitro HSL Inhibition Assay in Adipocytes
This protocol describes a method to assess the inhibitory effect of a compound on HSL activity in a relevant cell line, such as 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSL inhibitor stock solution (in DMSO)
-
Lipolytic agent (e.g., Isoproterenol)
-
Glycerol and/or Free Fatty Acid Assay Kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol.
-
Treatment:
-
Prepare serial dilutions of the HSL inhibitor in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Wash the differentiated adipocytes with PBS.
-
Add the medium containing the HSL inhibitor to the cells and pre-incubate for 30-70 minutes.
-
Add a lipolytic agent (e.g., 10 µM isoproterenol) to stimulate lipolysis. Include appropriate controls (vehicle control, positive control with lipolytic agent only).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 1-2 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Analysis: Measure the concentration of glycerol and/or free fatty acids in the collected medium using a commercially available assay kit, following the manufacturer's instructions. A decrease in glycerol/free fatty acid release in the presence of the inhibitor indicates HSL inhibition.
In Vivo HSL Inhibition Study in Rats
This protocol provides a general guideline for assessing the in vivo efficacy of an HSL inhibitor in a rat model.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
HSL inhibitor formulation
-
Vehicle control (e.g., 0.4% Tween 80 and 0.2% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Plasma glycerol and/or free fatty acid assay kit
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Dosing:
-
Randomly assign the rats to treatment groups (vehicle control and HSL inhibitor).
-
Administer the HSL inhibitor or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 15, 30, 60, 120, 180 minutes post-dose).
-
Collect blood into EDTA tubes and immediately place on ice.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Analysis: Analyze the plasma samples for glycerol and/or free fatty acid concentrations using a suitable assay kit. A reduction in plasma glycerol/free fatty acid levels in the treated group compared to the vehicle group indicates in vivo HSL inhibition.
Concluding Remarks
The provided protocols and data serve as a starting point for researchers investigating HSL inhibitors. It is imperative to optimize these protocols for the specific inhibitor, experimental system, and research question. Careful consideration of factors such as compound solubility, stability, and off-target effects is crucial for obtaining reliable and reproducible results.
References
HSL-IN-3 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSL-IN-3 is a synthetic small molecule identified as a potent inhibitor of Hormone-Sensitive Lipase (HSL).[1] Structurally, it is a boronic acid ester derivative.[1] HSL is a key intracellular enzyme responsible for the hydrolysis of triacylglycerols and cholesteryl esters, playing a crucial role in the mobilization of fatty acids from adipose tissue.[1][2] Inhibition of HSL is a therapeutic strategy being explored for various metabolic disorders, including type 2 diabetes and dyslipidemia. These application notes provide an overview of the solubility of this compound in common laboratory solvents, protocols for its handling and use in experimental settings, and a visualization of the relevant biological pathway.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Proper dissolution is essential for accurate and reproducible experimental results. The following table summarizes the available solubility information for this compound. It is important to note that specific quantitative data for this compound is limited, and the provided information is based on data from chemical suppliers. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 2.08 mg/mL (≥ 7.94 mM) | The provided data from the supplier indicates a minimum solubility. The exact upper limit of solubility is not specified.[2] |
| Ethanol | Data not available | - |
| Water | Data not available | - |
| PBS (pH 7.2) | Data not available | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required mass of this compound. The molecular weight of this compound is necessary for this calculation.
-
Weigh the this compound. Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO. Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Dissolve the compound. Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Determining the Kinetic Aqueous Solubility of this compound
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for cell-based assays.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to the aqueous buffer. Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL), resulting in a 1:100 dilution. This will create a final concentration range in the aqueous buffer with a low percentage of DMSO.
-
Incubate and mix. Gently mix the plate and incubate at room temperature for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure turbidity. Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.
-
Determine the solubility limit. The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Hormone-Sensitive Lipase and a general workflow for studying this compound in a laboratory setting.
Caption: Hormone-Sensitive Lipase (HSL) Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for HSL Inhibitors in Adipocyte Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hormone-Sensitive Lipase (HSL) inhibitors in adipocyte research. The content details the mechanism of action, key applications, and experimental protocols for studying the effects of HSL inhibition on adipocyte biology, with a focus on lipolysis and adipogenesis.
Introduction to Hormone-Sensitive Lipase (HSL) in Adipocytes
Hormone-sensitive lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides in adipocytes.[1][2] This process, known as lipolysis, is essential for providing energy to other tissues during periods of fasting or increased energy demand. HSL primarily hydrolyzes diacylglycerols to monoacylglycerols, a crucial step in the complete breakdown of triglycerides to free fatty acids and glycerol.[2] The activity of HSL is tightly regulated by hormones. Catecholamines, such as epinephrine, stimulate HSL activity through the protein kinase A (PKA) pathway, leading to phosphorylation and activation of the enzyme.[1][3] Conversely, insulin inhibits HSL activity, promoting fat storage.[2][4] Given its central role in lipolysis, HSL is a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[2][5]
HSL Inhibitors: Mechanism of Action
HSL inhibitors are small molecules designed to specifically block the catalytic activity of HSL.[5][6] By binding to the active site of the enzyme, these inhibitors prevent the hydrolysis of its substrates, thereby reducing the release of free fatty acids and glycerol from adipocytes.[5][6] This targeted inhibition allows for the precise investigation of HSL's role in various cellular processes and offers a potential therapeutic strategy for metabolic disorders characterized by dysregulated lipolysis.[5][7] One example of a specific HSL inhibitor is the compound NNC0076-0079, which acts as a substrate mimic and non-covalently blocks the active site of HSL.[8]
Key Applications in Adipocyte Research
The use of specific HSL inhibitors in adipocyte research allows for the detailed examination of several key biological processes:
-
Regulation of Lipolysis: HSL inhibitors are instrumental in dissecting the hormonal and signaling pathways that control lipolysis. By blocking HSL, researchers can quantify its specific contribution to stimulated fatty acid and glycerol release.[7]
-
Adipogenesis and Adipocyte Differentiation: Investigating the effects of HSL inhibition on the development of pre-adipocytes into mature, lipid-storing adipocytes can reveal novel roles for HSL in this process. Studies on HSL-deficient mice suggest that impaired lipolysis can affect adipose differentiation.[9][10]
-
Insulin Sensitivity and Glucose Metabolism: By modulating the release of free fatty acids, which are known to contribute to insulin resistance, HSL inhibitors can be used to study the link between adipocyte lipolysis and systemic glucose homeostasis.[2][7]
-
Drug Discovery and Development: HSL inhibitors serve as valuable tools for the discovery and validation of new therapeutic agents aimed at treating metabolic diseases.
Quantitative Data on HSL Inhibition
The following table summarizes the in vivo effects of the HSL inhibitor NNC0076-0079 on plasma glycerol levels in rats, a direct indicator of lipolysis.
| Compound | Species | Dose (mg/kg, oral) | Effect on Plasma Glycerol | Duration of Effect |
| NNC0076-0079 | Rat | 30 | 30-75% reduction in circulating glycerol levels relative to pre-dosing | 3 hours |
Data sourced from Novo Nordisk compound details for NNC0076-0079.[8]
Experimental Protocols
3T3-L1 Adipocyte Culture and Differentiation
3T3-L1 cells are a widely used and reliable model for studying adipocyte biology.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
Protocol:
-
Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin until confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS. Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible by day 7-10.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol measures the release of glycerol from adipocytes, a key indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Isoproterenol (lipolysis stimulator)
-
HSL inhibitor (e.g., NNC0076-0079) dissolved in DMSO
-
Glycerol Assay Kit
Protocol:
-
Wash mature 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubate the cells with KRBH buffer containing 2% BSA for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRBH buffer containing the HSL inhibitor at various concentrations. Include a vehicle control (DMSO). Incubate for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol (final concentration 10 µM) to the appropriate wells. Include a basal (unstimulated) control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant (assay medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize glycerol release to total cellular protein content.
Western Blotting for HSL Phosphorylation
This protocol allows for the analysis of HSL activation state by detecting its phosphorylation at key regulatory sites.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-HSL, anti-phospho-HSL (Ser563, Ser660)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Treat differentiated 3T3-L1 adipocytes with the HSL inhibitor and/or isoproterenol as described in the lipolysis assay protocol.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated HSL to total HSL.
Visualizations
Caption: Signaling pathway of catecholamine-stimulated lipolysis and its inhibition by an HSL inhibitor.
References
- 1. proteopedia.org [proteopedia.org]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSL Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novonordisk.com [novonordisk.com]
- 9. Resistance to high-fat diet-induced obesity and altered expression of adipose-specific genes in HSL-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Lipolysis Using a Hormone-Sensitive Lipase (HSL) Inhibitor
Note: Initial searches for a compound specifically named "HSL-IN-3" did not yield any publicly available scientific data or product information. The following application notes have been generated using the well-characterized small molecule HSL inhibitor, NNC0076-0079 , as a representative example to demonstrate the study of lipolysis through HSL inhibition.
Introduction to Lipolysis and Hormone-Sensitive Lipase (HSL)
Lipolysis is the metabolic process of breaking down stored triglycerides (TGs) into free fatty acids (FFAs) and glycerol. This process is fundamental for energy homeostasis, providing a crucial energy source during periods of fasting or exercise.[1] The key enzymes in the sequential hydrolysis of triglycerides are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).
HSL is a multifunctional enzyme that plays a critical role in this cascade, primarily by hydrolyzing diacylglycerols (DAGs) into monoacylglycerols (MAGs).[2] The activity of HSL is tightly regulated by hormones. Catecholamines (like epinephrine and norepinephrine) stimulate lipolysis by activating a signaling cascade that leads to the phosphorylation and activation of HSL.[2] Conversely, insulin inhibits lipolysis. Due to its central role, HSL is a significant target for studying metabolic diseases such as obesity and type 2 diabetes, where dysregulated lipolysis often leads to elevated plasma FFA levels.[1]
Small molecule inhibitors of HSL, such as NNC0076-0079, are invaluable tools for dissecting the specific contribution of HSL to the overall lipolytic rate and for exploring the therapeutic potential of HSL inhibition.
HSL Inhibitor Profile: NNC0076-0079
NNC0076-0079 is a selective, non-covalent inhibitor of Hormone-Sensitive Lipase. It functions as a substrate inhibitor, interfering with the active site of the enzyme.[3] Its selectivity makes it a suitable tool for differentiating HSL-mediated lipolysis from that of other lipases.
Quantitative Data for HSL Inhibitor NNC0076-0079
| Property | Value | Source |
| Target | Human Hormone-Sensitive Lipase (h-HSL) | [3] |
| IC50 (h-HSL) | 0.11 µM | [3] |
| IC50 (Lipoprotein Lipase) | >50 µM | [3] |
| IC50 (Hepatic Lipase) | >50 µM | [3] |
| IC50 (Pancreatic Lipase) | >50 µM | [3] |
| Molecular Weight | 256.69 Da | [3] |
| Sum Formula | C₁₁H₁₃ClN₂O₃ | [3] |
| Recommended Solvent | DMSO | [3] |
Signaling Pathway of Stimulated Lipolysis
The diagram below illustrates the canonical pathway for catecholamine-stimulated lipolysis in an adipocyte, highlighting the sequential action of ATGL and HSL, and the point of inhibition by an HSL inhibitor.
Experimental Protocols
Application 1: In Vitro Lipolysis Assay Using Differentiated Adipocytes
This protocol describes the measurement of lipolysis by quantifying glycerol release from differentiated 3T3-L1 adipocytes following stimulation and treatment with an HSL inhibitor.
Protocol: Lipolysis (Glycerol Release) Assay
Materials:
-
Differentiated 3T3-L1 adipocytes (in 24- or 48-well plates)
-
HSL Inhibitor (NNC0076-0079) stock solution (e.g., 10 mM in DMSO)
-
Isoproterenol (lipolytic stimulus)
-
Krebs-Ringer Bicarbonate Buffer with 2% BSA (KRBB)
-
Glycerol Assay Kit (Colorimetric or Fluorometric)
-
Plate reader
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol (e.g., using insulin, dexamethasone, and IBMX). Ensure adipocytes are fully differentiated (typically 8-12 days post-induction).
-
Preparation: Gently wash the differentiated adipocytes twice with pre-warmed PBS.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of the HSL inhibitor (e.g., NNC0076-0079, from 1 nM to 100 µM) in KRBB. Include a vehicle control (e.g., 0.1% DMSO in KRBB).
-
Add the inhibitor dilutions or vehicle control to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation of Lipolysis:
-
Prepare a solution of isoproterenol in KRBB at a concentration known to induce sub-maximal stimulation (e.g., 100 nM). Also prepare a basal (unstimulated) control with KRBB only.
-
Add the isoproterenol solution to the inhibitor-treated wells. For basal controls, add KRBB.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Carefully collect the culture medium (supernatant) from each well without disturbing the cell layer.
-
Glycerol Measurement:
-
Measure the glycerol concentration in the collected supernatants using a commercial glycerol assay kit. Follow the manufacturer's instructions.
-
Prepare a standard curve using the glycerol standards provided in the kit.
-
-
Data Analysis:
-
Calculate the glycerol concentration for each sample using the standard curve.
-
Normalize the stimulated lipolysis data by subtracting the basal glycerol release.
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Application 2: Western Blot Analysis of HSL Phosphorylation
This protocol is used to confirm that the HSL inhibitor's effect on lipolysis correlates with a change in the signaling pathway, specifically by assessing the phosphorylation state of HSL at key activating sites (e.g., Ser563, Ser660).
Protocol: Western Blot for Total and Phospho-HSL
Materials:
-
Cell lysates from treated adipocytes (prepared as in the lipolysis assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSL (Ser660), Rabbit anti-HSL (Total)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL Chemiluminescence Detection Reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
After the treatment and stimulation steps described in the lipolysis assay, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HSL Ser660, diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total HSL or a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Analyze the ratio of p-HSL to total HSL to determine the effect of the inhibitor on HSL activation.
-
References
HSL-IN-3: Application Notes and Protocols for Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL), a key enzyme in lipid metabolism, plays a critical role in steroidogenesis by mobilizing cholesterol, the essential precursor for all steroid hormones. HSL hydrolyzes cholesteryl esters stored in lipid droplets, releasing free cholesterol for transport into the mitochondria, the site of the initial and rate-limiting step of steroid synthesis. The inhibition of HSL, therefore, presents a valuable tool for researchers studying the intricate pathways of steroid hormone production and for professionals in drug development exploring novel therapeutic targets for hormone-related disorders.
This document provides detailed application notes and experimental protocols for the use of HSL-IN-3, a boronic acid derivative identified as Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, in steroidogenesis research. While specific quantitative data for this compound's direct impact on steroid hormone production is still emerging, this guide incorporates data from analogous HSL inhibitors and established protocols for steroidogenesis assays to provide a comprehensive framework for its application.
Mechanism of Action
This compound and other HSL inhibitors act by binding to the active site of the HSL enzyme, thereby preventing the hydrolysis of its substrates, primarily cholesteryl esters in the context of steroidogenesis. This blockade limits the availability of free cholesterol for the steroidogenic pathway, leading to a reduction in the synthesis of downstream steroid hormones such as progesterone, cortisol, and testosterone.
Quantitative Data on HSL Inhibitors
The following table summarizes the inhibitory activity of various HSL inhibitors. It is important to note that the IC50 values can vary depending on the assay conditions and the specific cell line used.
| Inhibitor Name | Alias | Chemical Class | Target Cell/Enzyme | IC50 Value | Reference |
| This compound | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Boronic acid derivative | Hormone-Sensitive Lipase (HSL) | Data not yet published | - |
| Hi 76-0079 | NNC0076-0079 | Lipase inhibitor | HSL (in HEK293A cells overexpressing Lipe) | 0.1 µM (for PNPB Hydrolysis) | [1] |
| CAY10499 | - | Non-selective lipase inhibitor | Human recombinant HSL | 90 nM | [2] |
| Compound 7600 | 5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | Oxadiazolone | Hormone-Sensitive Lipase (HSL) | Not specified | - |
| Compound 9368 | 5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one | Oxadiazolone | Hormone-Sensitive Lipase (HSL) | Not specified | - |
Signaling Pathways
The regulation of steroidogenesis is a complex process involving multiple signaling pathways. The primary pathway stimulating steroidogenesis is initiated by tropic hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads. This stimulation leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates HSL, promoting the release of cholesterol from lipid droplets. The free cholesterol is then transported to the mitochondria by proteins like the Steroidogenic Acute Regulatory (StAR) protein, where the cytochrome P450 side-chain cleavage enzyme (P450scc) converts it to pregnenolone, the precursor for all other steroid hormones.
Experimental Protocols
In Vitro Steroidogenesis Assay using H295R Cells
The human adrenocortical carcinoma cell line, H295R, is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[3]
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with serum and antibiotics
-
This compound (or other HSL inhibitor)
-
Forskolin (to stimulate steroidogenesis)
-
24-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
Enzyme-linked immunosorbent assay (ELISA) kits or Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid hormone quantification
Protocol:
-
Cell Culture and Plating:
-
Culture H295R cells in DMEM/F12 medium supplemented with the recommended serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach approximately 50-60% confluency within 24 hours.[4]
-
-
Stimulation of Steroidogenesis:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
After the 48-hour stimulation period, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include appropriate controls: a vehicle control (e.g., 0.1% DMSO), a positive control for inhibition (e.g., prochloraz), and a stimulated control (forskolin only).[6]
-
Incubate the cells with the test compounds for another 48 hours.[6]
-
-
Sample Collection and Analysis:
-
After the treatment period, collect the cell culture medium for hormone analysis.
-
Measure the concentrations of steroid hormones of interest (e.g., cortisol, testosterone, estradiol) using validated methods like ELISA or LC-MS/MS.
-
Perform a cell viability assay on the remaining cells to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.[6]
-
Steroidogenesis Assay using Primary Leydig Cells or MA-10 Leydig Cell Line
Primary Leydig cells or the MA-10 mouse Leydig tumor cell line are excellent models for studying testicular steroidogenesis, primarily the production of androgens like testosterone.
Materials:
-
Primary Leydig cells isolated from rodents or MA-10 cells (ATCC CRL-3050)
-
Appropriate cell culture medium and supplements
-
This compound (or other HSL inhibitor)
-
Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) or dibutyryl-cAMP (db-cAMP) to stimulate steroidogenesis
-
Cell culture plates
-
Reagents for hormone quantification (e.g., RIA, ELISA, LC-MS/MS)
Protocol:
-
Cell Culture and Plating:
-
Culture primary Leydig cells or MA-10 cells in the recommended medium at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the cells in appropriate culture vessels and allow them to adhere and stabilize.
-
-
Stimulation and Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a designated period (e.g., 1-2 hours) before adding the stimulating agent.
-
Stimulate steroidogenesis by adding LH, hCG, or a cAMP analog like db-cAMP to the culture medium.
-
Incubate the cells for a specific duration (e.g., 3-24 hours) depending on the experimental design and the specific steroid being measured. A study using the HSL inhibitor CAY10499 in MA-10 Leydig cells showed effective suppression of Bt2cAMP-induced progesterone synthesis.[7]
-
-
Hormone Analysis:
-
Collect the culture medium and measure the concentration of testosterone or other relevant androgens using a validated assay.
-
Logical Relationships and Expected Outcomes
The use of this compound in steroidogenesis research is based on a clear logical framework:
Expected Outcomes:
-
Treatment of steroidogenic cells with this compound is expected to cause a dose-dependent decrease in the production of various steroid hormones, including cortisol, corticosterone, testosterone, and estradiol.
-
The inhibition of HSL should lead to an accumulation of cholesteryl esters within the lipid droplets of the cells.
-
The expression or activity of other key steroidogenic enzymes, such as StAR and P450scc, may be indirectly affected due to the reduced substrate availability, although direct effects of HSL inhibition on their expression are less likely.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of HSL in the complex process of steroidogenesis. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the regulation of steroid hormone synthesis and for identifying potential therapeutic targets for endocrine-related diseases. As with any inhibitor, careful dose-response studies and assessment of potential off-target effects are crucial for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSL Activity Assay Using HSL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1][2] Its activity is tightly regulated by hormones, primarily through a cAMP-dependent signaling cascade. Catecholamines, such as epinephrine and norepinephrine, stimulate HSL activity, while insulin exhibits an inhibitory effect.[1][2] Dysregulation of HSL activity is associated with metabolic disorders like obesity and type 2 diabetes, making it an attractive therapeutic target for drug development.
These application notes provide a detailed protocol for a fluorescence-based in vitro activity assay for human Hormone-Sensitive Lipase (h-HSL). This assay is designed for high-throughput screening (HTS) of potential HSL inhibitors and for characterizing the potency of lead compounds. As a specific example, this document details the use of the potent and selective HSL inhibitor, NNC0076-0079.
HSL Signaling Pathway
The activity of HSL is principally regulated by reversible phosphorylation mediated by Protein Kinase A (PKA). Hormonal stimulation, such as by catecholamines binding to β-adrenergic receptors, activates a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which in turn activates PKA. PKA phosphorylates and activates HSL, promoting the hydrolysis of triglycerides.[1][2] Conversely, insulin inhibits HSL activity by activating phosphodiesterase 3B (PDE3B), which degrades cAMP and thus reduces PKA activity.
Quantitative Data: HSL Inhibitor Profile
The following table summarizes the in vitro potency of the HSL inhibitor NNC0076-0079 against human HSL and its selectivity against other lipases.
| Enzyme Target | IC50 (µM) |
| Human Hormone-Sensitive Lipase (h-HSL) | 0.11 |
| Lipoprotein Lipase (LPL) | >50 |
| Hepatic Lipase (HL) | >50 |
| Bile-Salt Stimulated Lipase (BSSL) | >50 |
| Pancreatic Lipase (PL) | >50 |
| Data sourced from Novo Nordisk A/S.[3] |
Experimental Protocol: Fluorescence-Based HSL Activity Assay
This protocol is adapted for a 96-well plate format suitable for inhibitor screening.
Materials and Reagents:
-
Recombinant human Hormone-Sensitive Lipase (h-HSL)
-
Fluorescently labeled triglyceride analogue substrate (e.g., a quenched bodipy-labeled triglyceride)
-
HSL-IN-3 (or other test inhibitor, e.g., NNC0076-0079)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the HSL inhibitor (e.g., this compound or NNC0076-0079) in 100% DMSO.
-
Create a serial dilution of the inhibitor stock solution in DMSO to generate a range of concentrations for IC50 determination.
-
Dilute the recombinant h-HSL enzyme to the desired working concentration in Assay Buffer.
-
Dilute the fluorescent triglyceride substrate to its working concentration in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 1 µL of the serially diluted inhibitor solutions or DMSO (for vehicle control).
-
Add 50 µL of the diluted h-HSL enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30-70 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for 2 hours, protected from light.[3]
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation and emission wavelengths should be optimized for the specific fluorophore used in the substrate.
-
-
Data Analysis:
-
Calculate the percentage of HSL inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencevehicle - Fluorescenceblank)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a robust and reproducible method for assessing the activity of HSL and for screening and characterizing potential inhibitors. The use of a specific, potent inhibitor like NNC0076-0079 as a positive control is recommended for assay validation. This fluorescence-based assay is amenable to high-throughput formats, making it a valuable tool in the discovery and development of novel therapeutics targeting HSL for the treatment of metabolic diseases.
References
Application Notes and Protocols for HSL-IN-3 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol.[1] This process, known as lipolysis, is critical for the mobilization of stored fat in adipose tissue to meet the body's energy demands.[2] HSL activity is tightly regulated by hormones such as catecholamines (which stimulate lipolysis) and insulin (which inhibits it).[1] Dysregulation of HSL activity is implicated in metabolic disorders like obesity and type 2 diabetes, making it an attractive target for therapeutic intervention.[1]
HSL-IN-3 is a boronic acid ester derivative identified as an inhibitor of HSL.[3] While specific inhibitory concentrations for this compound are not publicly available, other boronic acid-based HSL inhibitors have shown high potency, with IC50 values in the nanomolar range. For instance, certain boronated compounds have demonstrated IC50 values as low as 7 nM. This document provides a framework for utilizing this compound in primary cell culture experiments, with a focus on primary adipocytes, to investigate its effects on lipolysis and related signaling pathways.
Data Presentation
Due to the absence of specific data for this compound, the following tables present hypothetical, yet representative, quantitative data based on the expected effects of a potent HSL inhibitor on primary adipocytes. Researchers should generate their own data to populate these tables.
Table 1: Effect of this compound on Stimulated Lipolysis in Primary Human Adipocytes
| Treatment Group | This compound Conc. (nM) | Isoproterenol (1 µM) | Glycerol Release (nmol/mg protein) | Free Fatty Acid Release (nmol/mg protein) | % Inhibition of Stimulated Lipolysis |
| Vehicle Control | 0 | - | 15.2 ± 2.1 | 45.8 ± 5.7 | N/A |
| Isoproterenol | 0 | + | 125.6 ± 10.3 | 378.1 ± 28.9 | 0% |
| This compound | 1 | + | 101.3 ± 8.9 | 305.5 ± 25.1 | 22.0% |
| This compound | 10 | + | 55.7 ± 5.4 | 168.2 ± 15.3 | 63.3% |
| This compound | 100 | + | 20.1 ± 2.5 | 61.0 ± 7.2 | 95.5% |
| This compound | 1000 | + | 16.5 ± 1.9 | 50.1 ± 6.4 | 98.8% |
Table 2: Viability of Primary Mouse Adipocytes after 24-hour Treatment with this compound
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 3.5 |
| 1 | 99.2 ± 4.1 |
| 10 | 98.5 ± 3.8 |
| 100 | 97.9 ± 4.5 |
| 1000 | 95.3 ± 5.2 |
| 10000 | 88.1 ± 6.7 |
Signaling Pathways
The primary signaling pathway affected by this compound is the hormonally regulated lipolysis cascade in adipocytes.
Caption: HSL signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adipocytes
This protocol describes the isolation of stromal vascular fraction (SVF) from adipose tissue and subsequent differentiation into mature adipocytes.
Materials:
-
Freshly excised adipose tissue (e.g., from mouse epididymal fat pads or human subcutaneous biopsy)
-
Collagenase Type I solution (e.g., 1 mg/mL in DMEM)
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Adipocyte Differentiation Medium (DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, 1 µM rosiglitazone)
-
Adipocyte Maintenance Medium (DMEM/F12, 10% FBS, 10 µg/mL insulin)
Procedure:
-
Mince the adipose tissue into fine pieces in a sterile petri dish.
-
Digest the tissue with Collagenase Type I solution for 30-60 minutes at 37°C with gentle shaking.
-
Neutralize the collagenase with an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge at 500 x g for 5 minutes. The pellet contains the SVF.
-
Resuspend the SVF pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add DMEM/F12 with 10% FBS and centrifuge again.
-
Resuspend the SVF pellet in culture medium and plate in culture flasks.
-
Once confluent, induce differentiation by replacing the medium with Adipocyte Differentiation Medium.
-
After 3 days, replace with Adipocyte Maintenance Medium. Refresh the maintenance medium every 2-3 days.
-
Mature, lipid-laden adipocytes should be visible after 7-10 days and are ready for experiments.
Protocol 2: In Vitro Lipolysis Assay in Primary Adipocytes
This protocol outlines the steps to measure the effect of this compound on stimulated lipolysis by quantifying glycerol and free fatty acid release.
Materials:
-
Mature primary adipocytes in culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA), fatty acid-free
-
Isoproterenol (or other lipolytic agent) stock solution
-
This compound stock solution (in DMSO)
-
Glycerol Assay Kit
-
Free Fatty Acid Assay Kit
-
BCA Protein Assay Kit
Procedure:
-
Preparation: Prepare working solutions of isoproterenol and this compound in KRBH buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Gently wash the mature adipocytes twice with warm PBS.
-
Add KRBH buffer containing the desired concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
Stimulation: Add isoproterenol to the appropriate wells to a final concentration of 1 µM to stimulate lipolysis. Include control wells with vehicle only (basal lipolysis) and isoproterenol only (stimulated lipolysis).
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the buffer from each well. This will be used to measure glycerol and FFA release.
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer (e.g., 0.1 N NaOH) for protein quantification.
-
Quantification:
-
Measure the glycerol concentration in the collected buffer using a commercial glycerol assay kit.
-
Measure the free fatty acid concentration using a commercial FFA assay kit.
-
Determine the total protein content in the cell lysates using a BCA protein assay.
-
-
Data Analysis: Normalize the amount of glycerol and FFA released to the total protein content for each well. Calculate the percentage inhibition of stimulated lipolysis for each this compound concentration.
Experimental Workflow Visualization
Caption: Experimental workflow for this compound treatment and lipolysis assay.
References
Application Notes and Protocols for In Vivo Administration of a Hormone-Sensitive Lipase (HSL) Inhibitor
Disclaimer: The specific compound "HSL-IN-3" was not found in publicly available scientific literature. The following application notes and protocols are based on a representative and well-documented small molecule inhibitor of Hormone-Sensitive Lipase (HSL), NNC0076-0079, and general principles of in vivo animal research. This information is intended to serve as a guideline for researchers, scientists, and drug development professionals.
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that catalyzes the rate-limiting step in the hydrolysis of triacylglycerols stored in adipose tissue, releasing free fatty acids (FFAs) and glycerol into circulation.[1][2] HSL is also involved in the hydrolysis of cholesteryl esters in steroidogenic tissues to provide cholesterol for steroid hormone production.[1][3] The activity of HSL is hormonally regulated; it is stimulated by catecholamines and inhibited by insulin.[1][4] Due to its central role in lipid metabolism, inhibition of HSL is a therapeutic target for metabolic disorders such as type 2 diabetes and obesity, with the goal of reducing circulating FFAs and improving insulin sensitivity.[1][5][6]
These notes provide an overview of the in vivo application of a representative HSL inhibitor in animal models, including its mechanism of action, protocols for administration, and expected physiological outcomes.
Mechanism of Action and Signaling Pathway
HSL is activated via a signaling cascade initiated by hormones such as epinephrine. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), which enhances its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets.[1]
An HSL inhibitor, such as the model compound NNC0076-0079, typically acts by competitively binding to the active site of HSL, thereby blocking the hydrolysis of its substrates like diacylglycerol.[3] This leads to a decrease in the release of FFAs and glycerol from adipocytes.
Quantitative Data from In Vivo Studies
The following tables summarize the in vivo efficacy of the model HSL inhibitor NNC0076-0079 in various animal models. The primary endpoints measured are plasma glycerol and free fatty acid (FFA) levels, which are direct indicators of lipolysis.
Table 1: In Vitro Inhibitory Activity of NNC0076-0079
| Enzyme | IC50 (µM) |
| Hormone-Sensitive Lipase (h-HSL) | 0.11 |
| Lipoprotein Lipase (LPL) | >50 |
| Hepatic Lipase (HL) | >50 |
| Bile-Salt Stimulated Lipase (BSSL) | >50 |
| Pancreatic Lipase (PL) | >50 |
| Data sourced from Novo Nordisk document on NNC0076-0079.[3] |
Table 2: In Vivo Antilipolytic Effects of NNC0076-0079 (Oral Dosing)
| Animal Model | Dose (mg/kg) | % Reduction in Plasma Glycerol | % Reduction in Plasma FFA | Duration of Effect |
| ob/ob Mouse (fasted) | 30 | 73% | 52% | ~3 hours |
| Sprague Dawley Rat (fasted) | 30 | 59% | 36% | ~3 hours |
| High Fat Fed Hamster | 30 | Data not specified | Data not specified | Data not specified |
| Isoproterenol-stimulated Hamster | 30 | Data not specified | Data not specified | Data not specified |
| Data represents the reduction relative to pre-dosing levels. Sourced from Novo Nordisk document on NNC0076-0079.[3] |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of an HSL inhibitor, based on the model compound NNC0076-0079.
Compound Formulation
Objective: To prepare a stable suspension of the HSL inhibitor for oral administration in animal models.
Materials:
-
HSL Inhibitor (e.g., NNC0076-0079)
-
Tween 80
-
Carboxymethylcellulose (CMC) sodium salt
-
Milli-Q (or equivalent purified) water
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate glassware
Protocol for Vehicle Preparation (0.4% Tween 80, 0.2% CMC):
-
Weigh 0.4 g of Tween 80.
-
Weigh 0.2 g of carboxymethylcellulose sodium salt.
-
Add both components to a beaker containing 100 ml of Milli-Q water.
-
Place the beaker on a magnetic stirrer and stir until all components are fully dissolved and the solution is homogenous. This will serve as the vehicle control.
Protocol for Suspension Formulation:
-
Calculate the required amount of HSL inhibitor based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of the HSL inhibitor.
-
Prepare the required volume of the vehicle as described above.
-
Slowly add the powdered HSL inhibitor to the vehicle while continuously stirring to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
In Vivo Administration and Study Design
Objective: To evaluate the antilipolytic effect of the HSL inhibitor in an animal model (e.g., Sprague Dawley rat).
Animals:
-
Male Sprague Dawley rats (or other appropriate rodent model).
-
Animals should be acclimatized to the facility for at least one week prior to the experiment.
Study Design:
-
Animal Preparation: Fast the animals overnight (e.g., 16 hours) with free access to water to stimulate lipolysis.
-
Grouping: Randomly assign animals to at least two groups:
-
Group 1: Vehicle control
-
Group 2: HSL Inhibitor (e.g., 30 mg/kg)
-
-
Baseline Sampling: Collect a baseline blood sample (t=0) from each animal via an appropriate method (e.g., tail vein).
-
Dosing: Administer the vehicle or HSL inhibitor suspension orally (p.o.) using a gavage needle. The volume is typically 5-10 ml/kg depending on the animal's weight.
-
Post-dose Blood Sampling: Collect blood samples at various time points after administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 3 hr, 5 hr) to evaluate the pharmacokinetic and pharmacodynamic profile.[3]
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Biochemical Analysis: Measure plasma concentrations of glycerol and free fatty acids (FFAs) using commercially available assay kits.
Concluding Remarks
The in vivo administration of HSL inhibitors provides a valuable tool for studying lipid metabolism and its role in various disease states. The protocols outlined above, based on a representative HSL inhibitor, offer a framework for conducting such studies. Researchers should adapt these protocols based on the specific properties of their test compound and the objectives of their study. Careful attention to formulation, dosing accuracy, and appropriate endpoint analysis is critical for obtaining reliable and reproducible data.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novonordisk.com [novonordisk.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Insulin Resistance with HSL-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HSL-IN-3, a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), to investigate the mechanisms of insulin resistance. The provided protocols detail in vitro and in vivo methodologies to assess the impact of HSL inhibition on insulin sensitivity, glucose metabolism, and related signaling pathways.
Introduction to HSL and its Role in Insulin Resistance
Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. In states of insulin resistance, such as obesity and type 2 diabetes, the normal suppression of HSL by insulin is impaired.[1] This leads to an increased release of free fatty acids (FFAs) into the circulation. Elevated FFAs contribute to insulin resistance in peripheral tissues like skeletal muscle and liver by interfering with insulin signaling pathways.[2][3]
This compound is a small molecule inhibitor that specifically targets HSL, thereby reducing the hydrolysis of triglycerides and the subsequent release of FFAs.[4] By inhibiting HSL, this compound serves as a valuable tool to explore the causal link between adipose tissue lipolysis and systemic insulin resistance. Investigating the effects of this compound can help elucidate the potential of HSL inhibition as a therapeutic strategy for metabolic disorders.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of HSL inhibition, providing a reference for expected outcomes when using this compound.
Table 1: In Vitro Effects of HSL Inhibition on Insulin Signaling
| Parameter | Cell Type | Treatment | Result | Reference |
| p-Insulin Receptor (Tyr1162) | Human Myotubes | 1 µM BAY (HSL inhibitor) for 24h | No significant change | [5] |
| p-IRS-1 (Tyr612) | Human Myotubes | 1 µM BAY (HSL inhibitor) for 24h | ↓ 30% in insulin-stimulated phosphorylation | [5] |
| p-Akt (Ser473) | Human Myotubes | 1 µM BAY (HSL inhibitor) for 24h | ↓ 28% in insulin-stimulated phosphorylation | [5] |
| Diacylglycerol (DAG) levels | Human Myotubes | 1 µM BAY (HSL inhibitor) for 24h | ↑ 29% (p=0.068) | [5] |
Table 2: In Vivo Effects of HSL Inhibition/Deficiency on Glucose Metabolism and Insulin Sensitivity
| Parameter | Animal Model | Condition | Result | Reference |
| Glucose Infusion Rate (GIR) | HSL haploinsufficient mice on HFD | Euglycemic-hyperinsulinemic clamp | ↑ (Improved insulin sensitivity) | [6] |
| Glucose Disappearance Rate (Rd) | HSL haploinsufficient mice on HFD | Euglycemic-hyperinsulinemic clamp | ↑ (Improved peripheral glucose uptake) | [6] |
| Hepatic Glucose Production (HGP) | HSL haploinsufficient mice on HFD | Euglycemic-hyperinsulinemic clamp | No significant change | [6] |
| Glucose Tolerance | HSL haploinsufficient mice on HFD | Insulin Tolerance Test | Improved | [6] |
| Plasma Glycerol | Overnight-fasted ob/ob mice | Oral NNC0076-0079 | ↓ 73% | [4] |
| Plasma FFA | Overnight-fasted ob/ob mice | Oral NNC0076-0079 | ↓ 52% | [4] |
| Plasma Glucose | HSL null mice | Intravenous Glucose Tolerance Test | Slightly hyperglycemic with hyperinsulinemia | [7] |
| Plasma Insulin | HSL null mice | Intravenous Glucose Tolerance Test | Significantly higher at 0 and 1 min post-glucose | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Experiment: Investigating the Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
This protocol describes how to assess the impact of this compound on insulin-stimulated glucose uptake in a common in vitro model of adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 1.7 µM insulin)
-
Insulin maintenance medium (DMEM with 10% FBS, 1.7 µM insulin)
-
This compound (or NNC0076-0079)
-
DMSO (vehicle control)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin
-
Phloretin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induce differentiation two days post-confluence by switching to differentiation medium for 48 hours.
-
Maintain cells in insulin maintenance medium for another 48 hours.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[4]
-
Treat mature 3T3-L1 adipocytes with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) in serum-free DMEM for 18-24 hours.
-
-
Glucose Uptake Assay:
-
Wash cells twice with KRP buffer.
-
Incubate cells in KRP buffer for 2 hours at 37°C.
-
Stimulate cells with 100 nM insulin for 30 minutes at 37°C. A non-insulin stimulated control group should be included.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.1 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM) for 5 minutes at 37°C.
-
Terminate uptake by washing cells three times with ice-cold KRP buffer containing 200 µM phloretin.
-
Lyse the cells with 0.1 M NaOH.
-
Determine the radioactivity in the cell lysates by liquid scintillation counting.
-
Normalize glucose uptake to total protein content.
-
In Vivo Experiment: Investigating the Effect of this compound in a High-Fat Diet-Induced Mouse Model of Insulin Resistance
This protocol outlines the procedure for inducing insulin resistance in mice through a high-fat diet and assessing the therapeutic potential of this compound.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat)
-
This compound (or NNC0076-0079)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Glucose solution (20% in sterile saline)
-
Insulin (Humulin R)
-
Glucometer and test strips
Procedure:
-
Induction of Insulin Resistance:
-
This compound Administration:
-
After the diet-induced obesity period, divide the HFD-fed mice into two subgroups: one receiving this compound and the other receiving vehicle.
-
Prepare this compound for oral administration in a vehicle such as 0.5% Tween 80.[4]
-
Administer this compound or vehicle daily via oral gavage at a specified dose (e.g., 10-30 mg/kg body weight) for a period of 2-4 weeks.[4]
-
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Insulin Tolerance Test (ITT):
-
Allow mice to recover for at least 3 days after the IPGTT.
-
Fast mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 45, 60, and 90 minutes post-injection.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect tissues (adipose tissue, liver, skeletal muscle) for further analysis (e.g., Western blotting for insulin signaling proteins, gene expression analysis).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. doaj.org [doaj.org]
- 3. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 7. web.mousephenotype.org [web.mousephenotype.org]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
Troubleshooting & Optimization
HSL-IN-3 not dissolving in solution
Welcome to the technical support center for HSL-IN-3. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this hormone-sensitive lipase (HSL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a boronic acid ester derivative that functions as an inhibitor of hormone-sensitive lipase (HSL)[1][2][3][4][5]. It is a research chemical used to study the role of HSL in various biological processes.
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a liquid at room temperature, with a colorless to light yellow appearance[1][2]. Its CAS number is 346656-34-6[1][2][3][4].
Q3: How should I store this compound?
A3: For long-term storage, this compound in its pure form should be kept at -20°C, where it can remain stable for up to three years[2]. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month[2]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[2].
Troubleshooting Guide: this compound Dissolution
This guide addresses common issues encountered when this compound fails to dissolve in solution.
Problem: this compound is not dissolving or is forming a precipitate in my chosen solvent.
Possible Causes and Solutions:
-
Incorrect Solvent Selection: this compound has specific solubility characteristics. Ensure you are using a recommended solvent.
-
Solvent Quality: The purity and water content of your solvent can significantly impact solubility.
-
Temperature: Dissolution may be temperature-dependent.
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the chosen solvent.
Troubleshooting Workflow:
Quantitative Data: Solubility Profile
The solubility of this compound in various solvents is summarized below. It is highly soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | 100 | 381.52 | [2] |
| DMSO | 250 | 953.80 | [5] |
Note: The difference in reported solubility in DMSO may be due to variations in experimental conditions or the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened.
-
Sterile, conical-bottom polypropylene tube.
-
Calibrated micropipettes.
-
Vortex mixer.
-
Ultrasonic bath (optional).
-
Warming device (e.g., water bath or heat block) set to 37°C (optional).
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution, you will need 2.62 mg (Molecular Weight = 262.11 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath for a short period[5].
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single use and store as recommended (-80°C for 6 months or -20°C for 1 month)[2].
-
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, a co-solvent formulation is often required. The following is a widely used protocol.
-
Materials:
-
10 mM this compound stock solution in DMSO.
-
PEG300.
-
Tween-80.
-
Saline (0.9% NaCl in sterile water).
-
-
Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline): [2]
-
In a sterile tube, add the required volume of your this compound stock solution in DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline and mix to achieve a clear solution.
-
The final concentration of this compound in this formulation can be adjusted by varying the concentration of the initial DMSO stock. This formulation has been shown to yield a clear solution at a concentration of at least 2.08 mg/mL (7.94 mM)[2].
-
HSL Signaling Pathway
Hormone-sensitive lipase plays a crucial role in the mobilization of fatty acids from adipose tissue. Its activity is regulated by hormonal signals, primarily through the cAMP-dependent protein kinase A (PKA) pathway.
References
troubleshooting HSL-IN-3 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HSL-IN-3 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular enzyme primarily responsible for the hydrolysis of diacylglycerol to monoacylglycerol, a crucial step in the mobilization of fatty acids from stored triglycerides.[1][2] By inhibiting HSL, this compound blocks the release of fatty acids and glycerol from adipose tissue. The activity of HSL is complex and regulated by hormones such as insulin, which inhibits HSL, and catecholamines, which activate it.[3]
Q2: In which tissues is Hormone-Sensitive Lipase (HSL) primarily expressed?
A2: HSL is most abundantly expressed in adipose tissue. However, it is also found in various other tissues, including steroidogenic tissues like the testis and adrenal glands, where it hydrolyzes cholesteryl esters for steroid hormone production.[1] Additionally, HSL is present in skeletal muscle, heart, pancreas, and macrophages.[2][4]
Q3: What are the expected downstream effects of this compound treatment in an in vitro cell-based assay?
A3: Treatment of adipocytes with an HSL inhibitor like this compound is expected to decrease the release of free fatty acids (FFAs) and glycerol into the cell culture medium. This is a direct consequence of the inhibition of lipolysis. In steroidogenic cells, this compound may reduce the production of steroid hormones by limiting the availability of free cholesterol.
Q4: How should I prepare a stock solution of this compound?
A4: For a similar HSL inhibitor, NNC0076-0079, the recommended solvent for in vitro experiments is DMSO.[1] It is advisable to prepare a concentrated stock solution in DMSO and store it at 4°C for short-term use or -20°C for long-term storage. The final concentration of DMSO in the cell culture medium should be kept low (e.g., below 0.5%) to avoid solvent-induced artifacts.[1]
Q5: What is a typical effective concentration range for an HSL inhibitor in cell culture?
A5: The effective concentration of an HSL inhibitor can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. Based on in vivo data for a similar inhibitor, oral doses of 30 mg/kg in rats led to a significant reduction in circulating glycerol levels, suggesting potent inhibition of HSL.[1] For in vitro studies, a starting range of 1-100 µM is often a reasonable starting point for small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on lipolysis (no change in FFA or glycerol release). | Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | - Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). - Prepare a fresh stock solution from a new vial of the compound. - Test the activity of the inhibitor in a well-established positive control assay. |
| Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit HSL in your experimental system. | - Perform a dose-response curve to determine the IC50 of the inhibitor in your specific cell type and assay conditions. - Increase the concentration of this compound in a stepwise manner. | |
| Cellular Permeability Issues: The inhibitor may not be efficiently entering the cells. | - While most small molecules are cell-permeable, this can be a factor. Consult any available literature on the permeability of this compound or similar compounds. - If available, use a positive control inhibitor known to be cell-permeable. | |
| Presence of Other Lipases: Adipose triglyceride lipase (ATGL) is another key lipase in the initial step of triglyceride hydrolysis. HSL is primarily responsible for diacylglycerol hydrolysis.[2] Your assay may be measuring the activity of other lipases not targeted by this compound. | - Ensure your assay specifically measures HSL activity. For example, by providing diacylglycerol as a substrate. - Consider using inhibitors for other lipases (e.g., ATGL inhibitor) in combination with this compound to dissect the contribution of each enzyme. | |
| High background signal or off-target effects. | High Concentration of Inhibitor: Using an excessively high concentration of this compound can lead to non-specific binding and off-target effects. | - Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. - Include appropriate vehicle controls (e.g., DMSO) at the same concentration used for the inhibitor. |
| Compound Cytotoxicity: The inhibitor may be toxic to the cells at the concentration used. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxicity of this compound at various concentrations. - Choose a concentration that effectively inhibits HSL without significantly affecting cell viability. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or differentiation state can affect HSL expression and activity. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Ensure complete differentiation of adipocytes if you are using a model like 3T3-L1 cells. |
| Instability of the Inhibitor in Media: The compound may not be stable in the cell culture medium over the duration of the experiment. | - Check for any available data on the stability of this compound in aqueous solutions. - Consider refreshing the medium with freshly diluted inhibitor during long-term experiments. |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol outlines a general procedure to measure the effect of this compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) cocktail.
-
-
Lipolysis Assay:
-
Wash differentiated 3T3-L1 adipocytes with Krebs-Ringer bicarbonate buffer (KRBH) containing 2% bovine serum albumin (BSA).
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate lipolysis by adding a beta-adrenergic agonist like isoproterenol (e.g., 10 µM) to the cells.
-
Incubate for 2-3 hours at 37°C.
-
Collect the cell culture medium.
-
-
Measurement of Glycerol and Free Fatty Acids (FFAs):
-
Measure the concentration of glycerol in the collected medium using a commercially available glycerol assay kit.
-
Measure the concentration of FFAs in the medium using a commercially available non-esterified fatty acid (NEFA) assay kit.
-
-
Data Analysis:
-
Normalize the glycerol and FFA concentrations to the total protein content of the cells in each well.
-
Plot the percentage of inhibition of lipolysis against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Workflows
The activity of Hormone-Sensitive Lipase (HSL) is tightly regulated by hormonal signals, primarily through the PKA and AMPK signaling pathways.
Caption: Regulation of Hormone-Sensitive Lipase (HSL) activity.
Caption: Experimental workflow for an in vitro lipolysis assay.
References
HSL-IN-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of HSL-IN-3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. These recommendations are based on general best practices for sensitive pharmaceutical compounds.[1][2][3]
| Form | Storage Temperature | Additional Conditions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 2-8°C (Short-term) | Use immediately or within 24 hours. N-acyl homoserine lactones can be unstable in aqueous solutions. For longer storage, freeze at -20°C or -80°C. |
Q2: What is the shelf-life of this compound?
The shelf-life of this compound is dependent on storage conditions. For lyophilized powder stored at -20°C or -80°C and protected from light and moisture, a shelf-life of 12 months or longer can be expected.[2] For stock solutions in DMSO, the stability is typically maintained for at least 6 months when stored at -80°C and protected from repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous to minimize degradation.
Q4: Is this compound sensitive to light?
Yes, compounds of this nature can be sensitive to light.[1] It is crucial to store both the solid form and solutions of this compound in light-protected containers, such as amber vials, and to minimize exposure to light during handling and experiments.
Q5: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The primary method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.[4]
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. Follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that this compound has been stored according to the recommended guidelines.
-
Check Solution Age: If using a stock solution, ensure it is within its recommended shelf-life. If the solution is old, prepare a fresh stock.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Use single-use aliquots of your stock solution.
-
Assess Purity: If you suspect degradation, it is advisable to check the purity of your this compound sample using an appropriate analytical method like HPLC.
Problem: Poor solubility in aqueous media.
N-acyl homoserine lactones can have limited solubility in aqueous buffers.
-
Use of a Co-solvent: When preparing working solutions in aqueous media, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level (typically <0.5%).
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
References
avoiding HSL-IN-3 precipitation in media
Welcome to the technical support center for HSL-IN-3. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on avoiding precipitation in media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can significantly impact your results. This guide addresses common issues in a question-and-answer format to help you identify and resolve the problem.
Question: I observed a cloudy or crystalline precipitate in my cell culture medium after adding this compound. What is the likely cause?
Answer: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common challenge. The primary causes include:
-
Poor Solubility: this compound is expected to have low aqueous solubility. Direct addition of a concentrated DMSO stock to the media can cause the compound to crash out of solution.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment.[1]
-
Improper Dilution Technique: Adding the this compound stock solution too quickly or without adequate mixing can lead to localized high concentrations, causing immediate precipitation.[2]
-
Media Composition and Temperature: The salt and protein concentration of the media, as well as temperature changes, can influence the solubility of the compound.
Question: How can I prevent this compound from precipitating when I prepare my experiment?
Answer: Proactive measures during preparation are key to preventing precipitation. Follow these best practices:
-
Prepare a High-Concentration Stock in 100% DMSO: Initially, dissolve this compound in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming or brief vortexing can assist, but always bring the solution back to room temperature before use.
-
Perform Serial Dilutions in DMSO: If you need to test a range of this compound concentrations, perform the serial dilutions in 100% DMSO, not in the aqueous culture medium.
-
Use a Step-wise Dilution into Media: To prepare your final working concentration, add the DMSO stock to a small volume of pre-warmed (37°C) media or PBS while vortexing gently. Then, add this intermediate dilution to your final volume of culture medium. This gradual dilution helps to avoid shocking the compound out of solution.
-
Keep the Final DMSO Concentration Low: Aim for a final DMSO concentration in your culture medium of ≤0.1% to minimize both precipitation risk and cellular toxicity.[1] For most cell lines, concentrations up to 0.5% are tolerable, but this should be tested.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: The recommended solvent for creating a stock solution of a hydrophobic inhibitor like this compound is 100% dimethyl sulfoxide (DMSO). For some applications, ethanol may also be used, but DMSO is more common for cell-based assays.[3]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: To avoid cytotoxic effects and minimize the risk of precipitation, the final DMSO concentration should ideally be kept at or below 0.1%.[1] While some robust cell lines may tolerate up to 0.5%, it is crucial to determine the specific tolerance of your cell line.[1]
Q3: My this compound precipitated after being stored in a diluted aqueous solution. Can I still use it? A3: It is not recommended. Once the compound has precipitated, it is difficult to resolubilize it to a known, uniform concentration in an aqueous solution. The effective concentration will be lower than intended, leading to inaccurate results. It is best to prepare fresh dilutions for each experiment.
Q4: Can I sonicate my final cell culture medium to redissolve precipitated this compound? A4: Sonication of the final cell culture medium is not advised. This can damage media components, such as proteins and vitamins, and can be detrimental to the cells. Sonication may be used cautiously on an intermediate, cell-free dilution in a simple buffer like PBS if precipitation occurs, but preventing precipitation in the first place is the better strategy.[1]
Q5: Does the type of cell culture medium or serum affect this compound solubility? A5: Yes, the components of the medium, especially proteins in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and keep them in solution. A method for highly hydrophobic compounds involves a pre-dilution step in warm serum before the final dilution in media.[4] However, interactions can be compound-specific, so it is important to visually inspect for precipitation in your specific experimental setup.
Data Presentation
Disclaimer: Specific solubility data for this compound is not publicly available. The following table is an illustrative example based on a similar HSL inhibitor, NNC0076-0079, to demonstrate the expected solubility profile and provide a reference for experimental design.[5]
Table 1: Illustrative Solubility and Potency of this compound
| Property | Value | Notes |
| Molecular Weight | ~257 g/mol | Based on similar inhibitor structures.[5] |
| Solubility in DMSO | ≥ 20 mg/mL | Assumed to be highly soluble in 100% DMSO. |
| Aqueous Solubility | < 0.1 mg/mL | Expected to be very low in aqueous buffers. |
| In Vitro Potency (IC₅₀) | ~ 0.11 µM | Potency against human HSL.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for dissolving and diluting this compound to minimize precipitation for use in cell-based assays.
-
Prepare 10 mM Stock Solution in DMSO: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. A brief (5-10 minutes) incubation at 37°C can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Prepare Intermediate Dilution (100X Final Concentration): a. Thaw a single aliquot of the 10 mM stock solution. b. In a sterile tube, prepare a 100-fold dilution of your highest desired final concentration in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM, you would prepare a 1 mM intermediate solution. c. Crucially , add the DMSO stock to the medium drop-wise while gently vortexing to ensure rapid and even dispersion.
-
Prepare Final Working Solution: a. Add the required volume of the intermediate dilution from step 2 to your cell culture plates containing the final volume of medium. For a 100X intermediate stock, this would be a 1:100 dilution (e.g., 20 µL into 2 mL of media). b. Gently swirl the plates to mix. c. The final DMSO concentration should not exceed 0.5% (preferably ≤0.1%).[1]
Visualizations
Signaling Pathway
Caption: HSL activation pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound for cell-based assays.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: HSL-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HSL-IN-3, a boronic acid-based inhibitor of Hormone-Sensitive Lipase (HSL). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). As a boronic acid derivative, it is thought to form a reversible covalent bond with the catalytic serine residue in the active site of HSL, thereby blocking its enzymatic activity. HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue and the hydrolysis of cholesteryl esters in steroidogenic tissues.
Q2: What are the expected outcomes of successful this compound treatment in adipocytes?
A2: Successful inhibition of HSL in adipocytes is expected to decrease the breakdown of triglycerides (lipolysis). This leads to a reduction in the release of free fatty acids (FFAs) and glycerol into the surrounding medium. Consequently, you may observe an intracellular accumulation of diacylglycerol (DAG), as HSL is the primary enzyme for its hydrolysis.
Q3: Are there known off-target effects of this compound?
A3: Specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as with many small molecule inhibitors, the possibility of off-target effects exists. Boronic acid-containing compounds have been reported to interact with other serine hydrolases. It is recommended to include appropriate controls to validate that the observed effects are due to HSL inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Result 1: No or low inhibition of lipolysis observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Boronic acids can be susceptible to oxidative degradation, especially in aqueous solutions at physiological pH. Prepare fresh dilutions of this compound in pre-warmed culture medium immediately before each experiment. Avoid prolonged storage of diluted solutions. |
| Low Bioavailability/Cellular Uptake | The cellular uptake of boronic acid derivatives can be variable. Ensure that the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects on cell membranes that might impair uptake. |
| Incorrect Assay Conditions | Ensure that your lipolysis assay is properly optimized. This includes using an appropriate stimulus (e.g., isoproterenol or forskolin) to induce lipolysis and measuring both free fatty acids and glycerol release as endpoints. |
| Cell Type/Species Specificity | The potency of HSL inhibitors can vary between different cell types and species. Confirm the expression and activity of HSL in your specific cell model. |
Unexpected Result 2: High cell toxicity or unexpected morphological changes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your this compound treatment group to assess solvent toxicity. Aim for a final DMSO concentration of 0.1% or lower. |
| Off-Target Effects | At high concentrations, this compound may inhibit other cellular enzymes, leading to toxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experiments. |
| Boronic Acid-Related Toxicity | Boric acid, a potential breakdown product, can induce cellular stress and changes in cell morphology at high concentrations.[1] Ensure you are using a highly purified source of this compound. |
| Instability in Culture Media | Some components of cell culture media can interact with and degrade small molecules over time.[2][3] Consider reducing the incubation time or refreshing the media with freshly diluted inhibitor during long-term experiments. |
Unexpected Result 3: Inconsistent or variable results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | This compound may not be fully dissolved in DMSO, leading to inaccurate concentrations. After adding DMSO, gently warm the solution and vortex to ensure complete dissolution. |
| Precipitation in Aqueous Media | The inhibitor may precipitate out of solution when diluted into aqueous culture media. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different formulation approach. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-retention plasticware can help minimize this issue. |
| Variability in Cell Culture | Differences in cell passage number, confluency, and differentiation state can all contribute to experimental variability. Maintain consistent cell culture practices to minimize these variations. |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes a method to assess the inhibitory effect of this compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
This compound (stock solution in DMSO)
-
Isoproterenol (stock solution in water)
-
Krebs-Ringer Bicarbonate buffer with 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Glycerol Assay Kit
-
Free Fatty Acid Assay Kit
-
DMSO (vehicle control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of isoproterenol (e.g., 1 mM) in sterile water.
-
Prepare Krebs-Ringer Bicarbonate buffer with 2% fatty acid-free BSA.
-
-
Cell Treatment:
-
Wash differentiated 3T3-L1 adipocytes twice with phosphate-buffered saline (PBS).
-
Pre-incubate the cells for 1 hour at 37°C with Krebs-Ringer-BSA buffer containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control.
-
-
Stimulation of Lipolysis:
-
Add isoproterenol to a final concentration of 10 µM to the appropriate wells to stimulate lipolysis. Include a basal (unstimulated) control group.
-
Incubate the plates for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, collect the culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells.
-
-
Measurement of Glycerol and Free Fatty Acids:
-
Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available assay kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glycerol and FFA concentrations to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of lipolysis by this compound compared to the isoproterenol-stimulated control.
-
Signaling Pathways and Experimental Workflows
HSL Signaling Pathway in Adipocytes
Caption: HSL activation pathway and point of inhibition by this compound.
Experimental Workflow for Lipolysis Assay
Caption: Workflow for assessing this compound's effect on lipolysis.
Troubleshooting Logic Diagram
References
Technical Support Center: HSL-IN-3 Stability and Handling in Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and half-life of the hormone-sensitive lipase (HSL) inhibitor, HSL-IN-3, in cell culture. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a boronic acid derivative that functions as an inhibitor of hormone-sensitive lipase (HSL).[1] HSL is a key enzyme in the mobilization of stored fats (triacylglycerols) by breaking them down into free fatty acids and glycerol.[2] By inhibiting HSL, this compound blocks this process, which has implications for studying metabolic diseases like obesity and type 2 diabetes where lipid metabolism is dysregulated.[3] The primary mechanism of action for HSL inhibitors is binding to the active site of the enzyme, which prevents the substrate from being hydrolyzed.[2]
Q2: I am observing inconsistent or no effect from this compound in my cell-based assays. What are the potential causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Degradation: The inhibitor may be unstable in your culture medium or under your specific experimental conditions. It is crucial to determine the stability of the compound over the time course of your experiment.
-
Improper Storage: Ensure that your stock solution of this compound is stored correctly, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles.[4]
-
Solubility Issues: Poor solubility in the culture medium can lead to precipitation and a lower effective concentration. This compound is often supplied in DMSO for stock solutions.[1] When diluting into aqueous media, ensure proper mixing to avoid precipitation.
-
Cellular Bioavailability: The compound may have low permeability into the cells or be subject to efflux pumps, resulting in a low intracellular concentration.[5][6]
-
High Final DMSO Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to the cells. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cells may require lower concentrations.[4]
Q3: What is the expected half-life of this compound in cell culture?
Q4: How can I prepare my working solutions of this compound to minimize stability issues?
To prepare working solutions, dilute your high-concentration stock solution (e.g., 10 mM in DMSO) into your complete culture medium. To avoid precipitation, it is good practice to first create an intermediate dilution in a small volume of medium, mix thoroughly, and then add this to the final culture volume.[4] Always prepare fresh working solutions for your experiments to minimize degradation.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound in Culture Medium
If you suspect that this compound is degrading during your experiment, leading to a loss of activity over time, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Boronic acid derivatives can be susceptible to hydrolysis. Prepare fresh solutions before each experiment. Consider if components in your media could be accelerating this. |
| Oxidation | Some organic molecules are sensitive to oxidation. Protect your stock solutions and media containing this compound from excessive exposure to air. |
| Photodegradation | Exposure to light can degrade some compounds.[8] Protect your solutions from light by using amber vials and minimizing exposure during handling. |
| Interaction with Media Components | Components in the culture medium, such as serum proteins, can bind to or degrade the inhibitor. Assess stability in both serum-free and serum-containing media if applicable. |
| Incorrect pH | The pH of the culture medium can affect the stability of the compound. Ensure your medium is properly buffered and the pH is stable throughout the experiment. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of intact this compound in culture medium after incubation at 37°C for various durations.
Materials:
-
This compound
-
Your complete cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
Acetonitrile
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in your complete culture medium at the highest concentration used in your experiments (e.g., 10 µM).
-
Incubation: Dispense the this compound solution into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the samples at 37°C. The "0 hour" sample should be processed immediately.
-
Sample Preparation for HPLC:
-
At each time point, take an aliquot of the medium (e.g., 100 µL).
-
To precipitate proteins, add 3 volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the supernatant onto the HPLC system. The detection wavelength should be set to the absorbance maximum of this compound.
-
Generate a standard curve by injecting known concentrations of this compound prepared in a similar matrix (medium and acetonitrile) to accurately quantify the concentrations in your samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its degradation profile and calculate the half-life.
-
Quantitative Data Summary (Hypothetical)
Since specific data for this compound is unavailable, the following table illustrates how you would present your empirically determined data.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.9 | 49 |
| 48 | 2.3 | 23 |
From this data, the half-life (t½) can be estimated as the time at which 50% of the compound remains, which in this hypothetical example is slightly less than 24 hours.
Visualizations
Signaling Pathway
Caption: HSL activation by catecholamines and inhibition by insulin and this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in culture.
References
- 1. tebubio.com [tebubio.com]
- 2. scbt.com [scbt.com]
- 3. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
minimizing variability in HSL-IN-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with HSL-IN-3, a representative small molecule inhibitor of Hormone-Sensitive Lipase (HSL).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Lipolysis
-
Question: I am not observing the expected decrease in free fatty acid (FFA) or glycerol release in my adipocyte cell culture after treatment with this compound. What could be the cause?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like LC-MS.
-
Action: Ensure complete solubilization of this compound in your vehicle solvent (e.g., DMSO) before diluting into your culture medium.[1] Precipitates can significantly lower the effective concentration.
-
Tip: Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Cellular Assay Conditions:
-
Action: Optimize the incubation time and concentration of this compound. Create a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
-
Action: Ensure that the lipolysis stimulation (e.g., with isoproterenol or forskolin) is robust. A weak stimulation signal may not be sensitive enough to show inhibition.
-
Tip: Include a positive control inhibitor if available, and always run a vehicle-only control.
-
-
Off-Target Effects:
-
Issue 2: High Variability Between Experimental Replicates
-
Question: My measurements of HSL activity (e.g., FFA levels) show high variability between wells treated with the same concentration of this compound. How can I minimize this?
-
Answer: High variability can obscure real effects. The following table outlines common sources of variability and potential solutions.
| Source of Variability | Potential Cause | Recommended Solution |
| Subject Variation [4] | Inconsistent cell seeding density. | Use a cell counter for accurate seeding. Ensure a homogenous cell suspension before plating. |
| Cell health and passage number. | Use cells within a consistent and low passage number range. Monitor cell viability. | |
| Observer Variation [4] | Inconsistent pipetting technique. | Use calibrated pipettes. For small volumes, use reverse pipetting. Add reagents to all wells in the same manner and order. |
| Timing of reagent addition and measurement. | Stagger the addition of stimulators and inhibitors to maintain consistent incubation times across a large plate. Read plates promptly after the assay is stopped. | |
| Instrumental Variation [5] | Fluctuations in incubator conditions (CO2, temperature). | Ensure incubators are properly calibrated and maintained. Avoid opening the incubator door frequently. |
| Plate reader sensitivity or calibration. | Perform regular maintenance and calibration of the plate reader. Allow the plate to equilibrate to room temperature before reading if required by the assay kit. |
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a representative inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key enzyme in the hormonal regulation of lipolysis, primarily hydrolyzing diacylglycerol to monoacylglycerol and free fatty acids.[6][7] By inhibiting HSL, this compound is expected to reduce the release of free fatty acids from adipocytes.
-
-
Question: How should I prepare and store this compound?
-
Answer: For a representative HSL inhibitor, a common stock solution is prepared in DMSO.[1] For in vitro experiments, this stock is then diluted in culture media. For in vivo studies, formulation in a vehicle such as 0.4% Tween 80 and 0.2% carboxymethylcellulose may be appropriate.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.
-
-
Question: What are the expected downstream effects of HSL inhibition with this compound?
-
Answer: The primary effect is the inhibition of lipolysis, leading to decreased plasma levels of free fatty acids and glycerol.[6] Since HSL is also involved in steroidogenesis by hydrolyzing cholesteryl esters, effects on steroid hormone production in tissues like the adrenal glands and testes could be observed.[1][8]
-
-
Question: Can this compound be used in in vivo studies?
-
Answer: Yes, a well-characterized HSL inhibitor can be used in vivo. For instance, oral dosing of the HSL inhibitor NNC0076-0079 has been shown to lower circulating glycerol levels in rats.[1] Appropriate formulation and dose-ranging studies are critical for successful in vivo experiments.
-
Experimental Protocols
Protocol 1: In Vitro Adipocyte Lipolysis Assay
This protocol describes a common method for measuring the effect of this compound on lipolysis in cultured adipocytes (e.g., 3T3-L1).
-
Cell Culture: Plate and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in 96-well plates.
-
Pre-incubation:
-
Wash mature adipocytes twice with serum-free medium containing 2% fatty acid-free BSA.
-
Add 100 µL of the same medium containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of a lipolytic agent (e.g., isoproterenol to a final concentration of 10 µM) to all wells except for the non-stimulated control.
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement:
-
Collect the supernatant (medium).
-
Measure the concentration of glycerol or free fatty acids (FFA) in the supernatant using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the FFA/glycerol release to the protein content in each well.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway: Hormonal Regulation of Lipolysis
Caption: Hormonal regulation of HSL and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
- 1. novonordisk.com [novonordisk.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 5. Sources of Variability in the Response of Labeled Microspheres and B Cells during the Analysis by a Flow Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with HSL-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HSL-IN-3 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides. By inhibiting HSL, this compound blocks the breakdown of triglycerides, reducing the release of free fatty acids and glycerol.[1][2] This can impact cellular metabolism and energy balance. HSL is also involved in the hydrolysis of cholesteryl esters in steroidogenic tissues to provide cholesterol for steroid hormone production.[2]
Q2: How is inhibition of HSL expected to affect cell viability?
A2: The effect of HSL inhibition on cell viability is context-dependent and can vary between cell types. By limiting the availability of free fatty acids, this compound may lead to decreased fat accumulation and impact cellular energy homeostasis.[1] In some cancer cells that are highly dependent on fatty acid metabolism for energy and proliferation, inhibition of HSL could lead to a decrease in cell viability. Conversely, in other cell types, the effects might be less pronounced. It is crucial to empirically determine the effect of this compound on your specific cell line.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of cell viability assay depends on your specific experimental needs and available equipment. Common assays include:
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells.[4][5] It is generally more sensitive than colorimetric assays.
-
Resazurin (alamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than tetrazolium-based assays.[5]
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity and cytotoxicity, but it is not suitable for high-throughput screening.
It is recommended to validate your results with a secondary assay that has a different mechanism of action to rule out assay-specific artifacts.
Q4: What is the recommended starting concentration for this compound?
A4: To determine the optimal concentration, a dose-response experiment is essential. Based on general guidance for small molecule inhibitors, you could start with a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.[4] The IC50 value (the concentration at which 50% of the maximum effect is observed) will depend on the cell line and the assay conditions.
Q5: What is the recommended solvent for this compound and what is the maximum concentration of the solvent that can be used?
A5: this compound, like many small molecule inhibitors, is often dissolved in dimethyl sulfoxide (DMSO). It is critical to use a consistent and low concentration of DMSO in all wells, including the vehicle control. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Cell density variations. | Ensure consistent cell seeding density across all experiments.[4] |
| Different passage numbers of cells. | Use cells within a narrow passage number range for all related experiments. | |
| Variability in incubation time. | Maintain a consistent incubation time with this compound for all assays.[4] | |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[4] | |
| High background signal in the assay | Contamination of cell culture. | Regularly check for microbial contamination. |
| Assay reagent instability. | Prepare fresh assay reagents as per the manufacturer's instructions. | |
| Compound interference. | Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents.[6] | |
| Cell viability greater than 100% at low concentrations | Compound may have a proliferative effect at low doses. | This is a known phenomenon for some compounds. Report the data as observed. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile water or media. | |
| No effect of this compound on cell viability | The cell line may not be sensitive to HSL inhibition. | Consider using a cell line known to be dependent on fatty acid metabolism. |
| The concentration range is not appropriate. | Test a wider and higher range of this compound concentrations. | |
| The inhibitor is inactive. | Verify the activity of your this compound stock if possible, or obtain a new batch. | |
| The chosen viability assay is not suitable. | Try a different viability assay with a distinct mechanism of action.[7] |
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Method (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only) should be included.[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.[6]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of HSL Regulation
Caption: Regulation of Hormone-Sensitive Lipase (HSL) activity.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound cell viability assay.
References
- 1. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 2. CSS HSL Colors [w3schools.com]
- 3. chromatichq.com [chromatichq.com]
- 4. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wilhelm Ostwald - Wikipedia [en.wikipedia.org]
- 6. Quarternary Structure and Enzymological Properties of the Different Hormone-Sensitive Lipase (HSL) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. developer.mozilla.org [developer.mozilla.org]
Validation & Comparative
Unveiling the Potency of HSL Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting Hormone-Sensitive Lipase (HSL), a key enzyme in lipid metabolism. Due to the absence of publicly available information on a compound referred to as "HSL-IN-3," this document will focus on a well-characterized HSL inhibitor, NNC0076-0079, and compare its performance with other known inhibitors, supported by experimental data.
Hormone-Sensitive Lipase (HSL) plays a pivotal role in the mobilization of fatty acids from adipose tissue. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1][2] This guide delves into the specifics of HSL inhibition, offering a comparative analysis of different inhibitory compounds.
Mechanism of HSL Inhibition
HSL inhibitors primarily act by binding to the active site of the enzyme, thereby blocking the hydrolysis of its main substrate, diacylglycerol. This action prevents the release of free fatty acids (FFAs) and glycerol into the bloodstream, which can have beneficial downstream metabolic effects. The regulation of HSL is complex, involving phosphorylation by protein kinase A (PKA) in response to hormonal signals.
Comparative Analysis of HSL Inhibitors
This section provides a detailed comparison of the in vitro and in vivo efficacy of selected HSL inhibitors.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for various HSL inhibitors against human HSL.
| Inhibitor | Chemical Class | IC50 (nM) for human HSL | Selectivity Notes |
| NNC0076-0079 | Carbamate | 110 | Highly selective against other lipases like LPL, HL, BSSL, and PL (>50,000 nM). |
| H-89 | Isoquinolinesulfonamide | 13,000 | Also inhibits PKA and other kinases. Shows some inhibition of MAGL and FAAH at higher concentrations. |
| 5-bromothiophene-2-boronic acid | Boronic Acid | 17 | Potent inhibitor from a series of aryl and heteroaryl boronic acids. |
| Gallic Acid (GA) | Natural Phenolic Acid | 14,500 | A naturally occurring inhibitor found in various plants.[1] |
In Vivo Efficacy
The in vivo effects of HSL inhibitors are critical for their therapeutic potential. The following table presents data from preclinical studies in various animal models.
| Inhibitor | Animal Model | Dose | Effect on Plasma Glycerol | Effect on Plasma FFA | Duration of Action |
| NNC0076-0079 | Fasted Rats | 30 mg/kg (oral) | 30-75% reduction | - | 3 hours[3] |
| NNC0076-0079 | ob/ob Mice | Not specified | 73% reduction | 52% reduction | Not specified[3] |
| H-89 | Human Adipocytes (in situ) | 10 µM | Significant reduction in isoprenaline-stimulated glycerol release | Significant reduction in isoprenaline-stimulated FFA release | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro HSL Inhibition Assay
A common method to determine the in vitro potency of HSL inhibitors involves a fluorometric assay.
Principle: The assay measures the enzymatic activity of HSL by detecting the product of substrate hydrolysis.
Procedure:
-
Recombinant human HSL is pre-incubated with varying concentrations of the inhibitor compound (e.g., NNC0076-0079 dissolved in DMSO) for a defined period (e.g., 30-70 minutes) at room temperature.[3]
-
A fluorescently labeled triglyceride analogue substrate is added to initiate the enzymatic reaction.[3]
-
The reaction is incubated for a set time (e.g., 2 hours) at 37°C.[3]
-
The fluorescence of the product is measured using a fluorometer to determine the rate of hydrolysis.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Lipolysis Assessment
Animal models are used to evaluate the in vivo efficacy of HSL inhibitors.
Principle: The inhibition of HSL in vivo leads to a decrease in the plasma levels of glycerol and free fatty acids.
Procedure:
-
Animals (e.g., overnight-fasted rats or mice) are treated orally with the inhibitor compound (e.g., NNC0076-0079 formulated as a suspension) or a vehicle control.[3]
-
Blood samples are collected at various time points after administration (e.g., 15 minutes to 5 hours).[3]
-
Plasma is separated from the blood samples.
-
The concentrations of glycerol and free fatty acids in the plasma are determined using biochemical assays.
-
The percentage reduction in glycerol and FFA levels compared to the vehicle-treated group is calculated to assess the inhibitor's effect.[3]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key biological pathways and experimental processes.
References
A Comparative Guide to HSL and ATGL Inhibitors for Adipose Tissue Lipolysis Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the specificity of the Hormone-Sensitive Lipase (HSL) inhibitor, HSL-IN-3, against key Adipose Triglyceride Lipase (ATGL) inhibitors. This document compiles available experimental data to facilitate informed decisions in the selection of chemical probes for studying lipid metabolism.
The precise regulation of lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is critical for energy homeostasis. Two key enzymes, HSL and ATGL, play central but distinct roles in this process. While ATGL initiates the first step of triglyceride hydrolysis, HSL is primarily responsible for the hydrolysis of the resulting diacylglycerols.[1][2][3] The development of selective inhibitors for these enzymes is crucial for dissecting their individual contributions to lipid metabolism and for their potential as therapeutic agents. This guide focuses on the specificity of this compound in comparison to widely used ATGL inhibitors.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and various ATGL inhibitors against a panel of lipases.
Table 1: HSL Inhibitor Specificity
| Inhibitor | Target | IC₅₀ (µM) | Selectivity Notes |
| This compound | HSL | Data not publicly available | A boronic acid ester derivative.[4] Specificity profile against other lipases is not well-documented in public literature. |
| 76-0079 (NNC0076-0079) | HSL | 0.11 (human)[5] | Highly selective for HSL. IC₅₀ > 50 µM for Lipoprotein Lipase (LPL), Hepatic Lipase (HL), Bile Salt-Stimulated Lipase (BSSL), and Pancreatic Lipase (PL).[5] No effect on triglyceride hydrolase activity in HSL-knockout mice, confirming specificity.[6] |
| CAY10499 | HSL | 0.09 (human recombinant)[7] | Non-selective. Also inhibits MAGL (IC₅₀ = 0.144 µM) and FAAH (IC₅₀ = 0.014 µM).[7] Inhibits ATGL by 95% at 5 µM.[6][7][8] |
Table 2: ATGL Inhibitor Specificity
| Inhibitor | Target | IC₅₀ (µM) | Selectivity Notes |
| Atglistatin | ATGL | 0.7 (murine)[9] | Highly selective for murine ATGL.[9] Shows little to no inhibition of human ATGL.[8] No significant activity against HSL, MGL, pancreatic lipase, or lipoprotein lipase at concentrations up to 100 µM. |
| NG-497 | ATGL | 1.5 (human, in cells)[10][11] | Selective for human and non-human primate ATGL.[10][11][12] Does not significantly inhibit other human intracellular acylglycerol hydrolases, including HSL, or major circulating TAG hydrolases like LPL and HL.[10][11] |
| Orlistat | Pancreatic Lipase | - | Broad-spectrum lipase inhibitor. Also inhibits ATGL and HSL.[6][8] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, the following diagrams illustrate the core lipolytic pathway and a general workflow for assessing inhibitor specificity.
Caption: The sequential hydrolysis of triglycerides in adipocytes.
Caption: A generalized workflow for determining inhibitor specificity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments.
In Vitro Lipase Activity Assay (Spectrophotometric)
This assay is a common method for determining the activity of lipases and the potency of their inhibitors using a chromogenic substrate.
Materials:
-
Purified lipase (e.g., HSL, ATGL)
-
Test inhibitor (e.g., this compound)
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Assay Buffer: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 0.5% (v/v) Triton X-100, pH 7.2 at 37°C
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified lipase in cold assay buffer.
-
Prepare a stock solution of the test inhibitor in DMSO and create serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Prepare a 50 mM stock solution of p-NPB in acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
90 µL of assay buffer.
-
10 µL of the lipase solution (to achieve a final concentration of 60-70 units/mL).
-
A small volume of the diluted inhibitor solution (or DMSO for the vehicle control).
-
-
Mix by gentle shaking and pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 10 µL of the 50 mM p-NPB solution to each well for a final concentration of approximately 0.5 mM.
-
Immediately begin monitoring the increase in absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The hydrolysis of p-NPB by the lipase releases p-nitrophenol, which has a yellow color.[7][13][14]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]
-
Cellular Lipolysis Assay (Glycerol Release)
This assay measures the rate of lipolysis in cultured adipocytes by quantifying the amount of glycerol released into the culture medium.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) in a 96-well plate
-
Lipolysis Assay Buffer (e.g., DMEM with 2% BSA, phenol red-free)
-
Lipolysis-stimulating agent (e.g., Isoproterenol)
-
Test inhibitor
-
Glycerol Assay Kit (commercially available)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Differentiate pre-adipocytes into mature adipocytes in a 96-well plate.
-
Wash the cells twice with a wash buffer (e.g., PBS).
-
-
Lipolysis Induction and Inhibition:
-
Add Lipolysis Assay Buffer containing the desired concentrations of the test inhibitor (or vehicle control) to the cells and pre-incubate for 1 hour at 37°C.
-
To induce lipolysis, add the stimulating agent (e.g., 10 µM Isoproterenol) to the wells (except for basal lipolysis controls) and incubate for 1-3 hours at 37°C.[15][16]
-
-
Sample Collection:
-
After the incubation period, carefully collect the culture medium from each well.
-
-
Glycerol Quantification:
-
Use a commercial glycerol assay kit to measure the glycerol concentration in the collected media. Typically, this involves adding a reagent that enzymatically converts glycerol to a product that can be measured colorimetrically or fluorometrically.[5][15][17]
-
Prepare a standard curve using the glycerol standard provided in the kit.
-
Add a small volume (e.g., 20-50 µL) of the collected media and the standards to a new 96-well plate.[15]
-
Add the glycerol assay reagent to all wells, incubate as per the manufacturer's instructions (e.g., 5 minutes at 37°C or 30 minutes at room temperature), and measure the absorbance or fluorescence.[5][15]
-
-
Data Analysis:
-
Calculate the glycerol concentration in each sample using the standard curve.
-
The rate of lipolysis can be expressed as the amount of glycerol released per unit of time, often normalized to the total protein content of the cells in each well.
-
Conclusion
The selection of an appropriate inhibitor is paramount for accurately dissecting the roles of HSL and ATGL in lipid metabolism. While this compound is described as an HSL inhibitor, a comprehensive public dataset on its specificity is currently lacking. For researchers requiring a highly specific HSL inhibitor, 76-0079 (NNC0076-0079) presents a well-characterized option with a clear selectivity profile. In contrast, CAY10499 acts as a non-selective lipase inhibitor.
For the specific inhibition of ATGL, Atglistatin is a potent and selective choice for studies in murine models, while NG-497 is the preferred inhibitor for human and non-human primate systems. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently verify the specificity and efficacy of their chosen inhibitors within their experimental systems. As the field of lipid metabolism continues to evolve, the rigorous characterization of such chemical tools will remain a critical component of advancing our understanding of metabolic diseases.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Western Blot Analysis of HSL Phosphorylation: A Comparative Look at HSL Inhibitors
For researchers in metabolic disease and drug development, understanding the intricate regulation of Hormone-Sensitive Lipase (HSL) is paramount. As a key enzyme in adipocyte lipolysis, HSL's activity is finely tuned by phosphorylation, making it a prime target for therapeutic intervention in conditions like obesity and type 2 diabetes. This guide provides a comprehensive overview of Western blot analysis for HSL phosphorylation, offering a comparative perspective on HSL inhibitors.
While the specific inhibitor HSL-IN-3 is a tool of interest, publicly available data demonstrating its direct effect on HSL phosphorylation via Western blot analysis is currently limited. Therefore, this guide will focus on established HSL inhibitors, such as NNC0076-0079 and Orlistat, to illustrate the experimental workflow and data analysis. The principles and protocols outlined herein can be readily adapted to evaluate novel compounds like this compound.
The HSL Phosphorylation Signaling Cascade
Hormone-Sensitive Lipase activity is primarily regulated by reversible phosphorylation at key serine residues. The most well-characterized pathway involves activation by catecholamines (e.g., isoproterenol) through the β-adrenergic receptor, leading to a cascade of events that ultimately activates Protein Kinase A (PKA). PKA then phosphorylates HSL at several sites, notably Ser563, Ser659, and Ser660, which enhances its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet.
Conversely, insulin exerts an inhibitory effect on HSL activity. By activating phosphodiesterase-3B (PDE3B), insulin leads to the degradation of cyclic AMP (cAMP), thereby reducing PKA activity and HSL phosphorylation.[1] Additionally, AMP-activated protein kinase (AMPK) can phosphorylate HSL at Ser565, which is thought to impede subsequent phosphorylation by PKA, thus acting as an inhibitory signal.
Figure 1: HSL Phosphorylation Signaling Pathway. This diagram illustrates the opposing pathways of HSL activation by catecholamines via PKA and inhibition by insulin and AMPK.
Comparative Analysis of HSL Inhibitors
| Inhibitor | Target(s) | Reported IC50 | Notes |
| This compound | HSL | Data not available | A selective HSL inhibitor. |
| NNC0076-0079 (Hi 76-0079) | HSL | ~0.1 µM (in cell lysates)[2] | A potent and selective HSL inhibitor. |
| Orlistat | Pancreatic and Gastric Lipases, HSL, ATGL | Broad inhibitory profile | A commercially available drug for obesity, not specific to HSL. |
| THL (Tetrahydrolipstatin) | Pancreatic Lipase, HSL | - | A potent inhibitor of several lipases. |
To definitively compare the effect of this compound on HSL phosphorylation, a dose-response experiment analyzed by Western blot would be necessary. This would involve treating cells with increasing concentrations of this compound and quantifying the levels of phosphorylated HSL relative to total HSL.
Experimental Protocols
Experimental Workflow for Inhibitor Analysis
The following workflow outlines the key steps for assessing the impact of an HSL inhibitor on HSL phosphorylation in a cell-based assay.
Figure 2: Western Blot Workflow for HSL Inhibitor Analysis. A step-by-step guide from cell culture to data analysis for evaluating inhibitor effects on HSL phosphorylation.
Detailed Western Blot Protocol for HSL Phosphorylation
This protocol is adapted for the analysis of HSL phosphorylation in cultured adipocytes (e.g., 3T3-L1 cells).
1. Cell Culture and Treatment:
-
Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes.
-
Serum starve the cells for 2-4 hours prior to treatment.
-
Pre-incubate the cells with the desired concentrations of HSL inhibitor (e.g., this compound, NNC0076-0079) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with a PKA activator such as isoproterenol (10 µM) for 15-30 minutes to induce HSL phosphorylation.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C. Use antibodies specific for phosphorylated HSL (e.g., anti-pHSL Ser660) and total HSL.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated HSL signal to the total HSL signal for each sample.
Data Presentation and Interpretation
The results of a Western blot analysis comparing HSL inhibitors should be presented in a clear and quantitative manner. A bar graph illustrating the normalized pHSL/total HSL ratio for each treatment condition is an effective way to visualize the data.
Example Data Table:
| Treatment | pHSL (Ser660) Intensity | Total HSL Intensity | pHSL / Total HSL Ratio |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Isoproterenol (10 µM) | 3.50 | 1.05 | 3.33 |
| Iso + this compound (1 µM) | 2.10 | 1.02 | 2.06 |
| Iso + this compound (10 µM) | 1.20 | 0.98 | 1.22 |
| Iso + NNC0076-0079 (1 µM) | 1.50 | 1.01 | 1.49 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By following these protocols and data analysis steps, researchers can effectively evaluate and compare the performance of this compound and other inhibitors on HSL phosphorylation, providing valuable insights for the development of novel therapeutics for metabolic diseases.
References
Comparative Guide to HSL-IN-3 and Other Hormone-Sensitive Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HSL-IN-3 and other notable inhibitors of Hormone-Sensitive Lipase (HSL), a key enzyme in lipid metabolism. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on lipolysis, metabolic disorders, and related signaling pathways.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-sensitive lipase is a crucial intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol.[1] This process, known as lipolysis, is tightly regulated by hormones such as catecholamines (which stimulate HSL) and insulin (which inhibits HSL).[1] Dysregulation of HSL activity is implicated in various metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia, making it a significant target for therapeutic intervention.[1]
Overview of HSL Inhibitors
A variety of small molecules have been developed to inhibit HSL activity, each with distinct chemical structures and inhibitory profiles. This guide focuses on a comparative analysis of this compound and other well-characterized HSL inhibitors.
This compound is a boronic acid ester derivative identified as an inhibitor of HSL. While its specific performance data such as IC50 is not widely published in peer-reviewed literature, its chemical structure suggests it belongs to a class of compounds known to target serine hydrolases like HSL.
Other prominent HSL inhibitors include:
-
NNC0076-0079 (Hi 76-0079): A carbamate-based inhibitor.
-
CAY10499: An oxadiazolone-based inhibitor, which also shows activity against other lipases.
-
5-bromothiophene-2-boronic acid: A potent boronic acid-based inhibitor.
Quantitative Comparison of HSL Inhibitors
The following table summarizes the available quantitative data for various HSL inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme source and substrate used.
| Inhibitor | Chemical Class | IC50 (HSL) | Other Targets | Reference |
| This compound | Boronic acid ester | Data not publicly available | Not specified | - |
| NNC0076-0079 | Carbamate | 0.1 µM, 0.11 µM, 184 nM[2][3][4] | Highly selective for HSL | [2][3][4] |
| CAY10499 | Oxadiazolone | 90 nM[5][6][7] | MAGL (IC50 = 144 nM), FAAH (IC50 = 14 nM)[5][6][8] | [5][6][8] |
| 5-bromothiophene-2-boronic acid | Boronic acid | 17 nM[1] | Not specified | [1] |
Downstream Effects of HSL Inhibition
The primary downstream effect of HSL inhibition is the reduction of lipolysis. This leads to a decrease in the release of free fatty acids and glycerol from adipose tissue into the circulation.[9] These effects can have broader metabolic consequences, including improved insulin sensitivity and reduced plasma glucose levels.[9]
Signaling Pathway of Lipolysis Regulation
The following diagram illustrates the central role of HSL in the hormonally regulated lipolysis pathway and the point of intervention for HSL inhibitors.
Caption: Hormonal regulation of lipolysis via HSL.
Experimental Protocols
In Vitro HSL Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds against HSL.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hormone-Sensitive Lipase.
Materials:
-
Recombinant human HSL
-
HSL substrate (e.g., a fluorescently labeled diacylglycerol analog)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Workflow:
Caption: Workflow for an in vitro HSL inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the recombinant HSL in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add a fixed volume of the diluted HSL to each well of the 96-well plate.
-
Add the serially diluted test compound to the respective wells. Include wells with solvent only as a negative control (100% activity) and wells with a known potent HSL inhibitor as a positive control.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HSL substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the percentage of HSL inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression model.
-
Conclusion
The selection of an appropriate HSL inhibitor is critical for research into lipolysis and its role in metabolic diseases. While this compound is a known boronic acid-based inhibitor of HSL, a lack of publicly available quantitative performance data makes direct comparison challenging. In contrast, inhibitors like NNC0076-0079 and CAY10499 have well-documented potencies, with NNC0076-0079 demonstrating high selectivity for HSL. CAY10499, while potent against HSL, also inhibits other lipases, a factor to consider depending on the experimental goals. The boronic acid derivative, 5-bromothiophene-2-boronic acid, has shown very high potency in vitro.
Researchers should carefully consider the selectivity and potency of each inhibitor in the context of their specific experimental design. The provided experimental protocol offers a standardized method for in-house validation and comparison of different HSL inhibitors.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hi76-0079|374567-94-9|COA [dcchemicals.com]
- 4. Hi 76-0079 | TargetMol [targetmol.com]
- 5. cenmed.com [cenmed.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CAY10499 | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 9. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HSL-IN-3 for Researchers
This guide provides a comprehensive comparison of HSL-IN-3, a boronic acid-based inhibitor of Hormone-Sensitive Lipase (HSL), with relevant positive and negative controls. It is designed for researchers, scientists, and drug development professionals working in the fields of metabolism, obesity, and related therapeutic areas. This document outlines experimental data, detailed protocols, and visual representations of key pathways and workflows to facilitate informed decisions in experimental design.
Introduction to this compound
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that mobilizes fatty acids from stored triglycerides.[1] Its activity is tightly regulated by hormones, with catecholamines stimulating and insulin inhibiting its function.[1] Dysregulation of HSL is implicated in metabolic disorders such as obesity and type 2 diabetes. This compound is a boronic acid ester derivative that acts as an inhibitor of HSL.[2][3] Boronic acids are known to form reversible covalent complexes with the active site serine residues of enzymes, which is a likely mechanism for this compound's inhibitory action.
Positive and Negative Controls for HSL Inhibition Assays
Positive Control: Forskolin
Forskolin is a natural diterpene that directly activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL.[6] Therefore, in an assay designed to test the efficacy of an HSL inhibitor like this compound, pre-stimulation of cells or enzyme preparations with forskolin provides a robust positive signal of HSL activity that can then be dose-dependently inhibited.
Negative Control: Phenylboronic Acid (PBA)
For a negative control, an ideal compound would be structurally related to this compound but lack significant inhibitory activity against HSL. Phenylboronic acid (PBA) is a simple, commercially available boronic acid.[7] While some boronic acids exhibit broad biological activity, the relatively simple structure of PBA makes it a candidate for a low-activity or inactive control to assess the non-specific effects of the boronic acid moiety. In the absence of a specifically designed inactive analog of this compound, PBA can be used to establish a baseline for non-specific interactions in HSL inhibition assays.
Comparator Compound: Orlistat
Orlistat is a potent, irreversible inhibitor of gastric and pancreatic lipases and is used clinically for the management of obesity.[8][9] It is also reported to inhibit HSL, making it a relevant comparator for evaluating the potency and selectivity of novel HSL inhibitors like this compound.[10]
Data Presentation: Comparative Inhibitory Activity
Quantitative data for this compound is not publicly available in the form of a specific IC50 value from peer-reviewed literature. The following table provides a template for how such data would be presented and includes data for the comparator compound Orlistat where available. Researchers are encouraged to determine the IC50 of this compound empirically.
| Compound | Target(s) | Reported IC50 | Assay Type | Reference |
| This compound | HSL | Not Available | - | - |
| Orlistat | Pancreatic Lipase, Gastric Lipase, HSL | ~2.35 µM (on CLL cells) | Cell-based apoptosis | [11] |
| Phenylboronic Acid | HSL (as negative control) | Expected to be high µM to mM | Biochemical/Cell-based | - |
Experimental Protocols
Biochemical HSL Inhibition Assay
This protocol is adapted from established methods for measuring HSL activity using a synthetic substrate.
Materials:
-
Recombinant human HSL
-
This compound (test compound)
-
Orlistat (comparator compound)
-
Phenylboronic Acid (negative control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Substrate: p-nitrophenyl butyrate (pNPB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound, Orlistat, and Phenylboronic Acid in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For the control wells, add 2 µL of DMSO.
-
Add 48 µL of recombinant HSL solution (final concentration, e.g., 10 µg/mL in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the pNPB substrate solution (final concentration, e.g., 1 mM in Assay Buffer).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of p-nitrophenol production, which is proportional to HSL activity.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 values.
Cellular HSL Inhibition Assay with Forskolin Stimulation
This protocol describes a cell-based assay to measure the inhibition of HSL in a more physiological context.
Materials:
-
3T3-L1 adipocytes (or other suitable cell line)
-
DMEM with 10% FBS
-
This compound (test compound)
-
Orlistat (comparator compound)
-
Phenylboronic Acid (negative control)
-
Forskolin (positive control for activation)
-
Glycerol Assay Kit
-
96-well cell culture plate
Procedure:
-
Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate them into mature adipocytes.
-
Wash the cells with PBS and then pre-incubate with serum-free DMEM for 2 hours.
-
Add various concentrations of this compound, Orlistat, or Phenylboronic Acid to the cells and incubate for 1 hour.
-
Stimulate lipolysis by adding Forskolin (final concentration, e.g., 10 µM) to all wells except for the basal control wells.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant (culture medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial Glycerol Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of forskolin-stimulated glycerol release for each compound and determine the IC50 values.
Mandatory Visualization
HSL Activation and Inhibition Pathway
References
- 1. scbt.com [scbt.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. stemcell.com [stemcell.com]
- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orlistat, a new lipase inhibitor for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Obesity pharmacotherapy: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of HSL Inhibitor Cross-Reactivity
A Guide for Researchers in Drug Discovery and Development
The selective inhibition of Hormone-Sensitive Lipase (HSL) is a key area of investigation for the development of therapeutics targeting metabolic disorders. However, the clinical potential of any HSL inhibitor is intrinsically linked to its selectivity profile. Off-target inhibition of other lipases, such as adipose triglyceride lipase (ATGL), monoacylglycerol lipase (MGL), and pancreatic lipase (PL), can lead to unintended side effects and complicate clinical development. This guide provides a comparative overview of the cross-reactivity of selected HSL inhibitors, supported by available experimental data.
Note: Information regarding the specific inhibitor HSL-IN-3 is not currently available in the public domain. Therefore, this guide will focus on a comparative analysis of other known HSL inhibitors for which cross-reactivity data has been published.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 values) of selected HSL inhibitors against HSL and a panel of other key lipases. This data is crucial for evaluating the selectivity and potential off-target effects of these compounds.
| Inhibitor | HSL IC50 | ATGL IC50 | MGL IC50 | Pancreatic Lipase (PL) IC50 | Other Lipases |
| HSL-IN-1 | 2 nM[1] | Data not available | Data not available | Data not available | Data not available |
| Hi 76-0079 (NNC0076-0079) | 100 nM[2] | >50 µM[3] | Data not available | >50 µM[3] | LPL: >50 µM, HL: >50 µM, BSSL: >50 µM[3] |
| BAY 59-9435 (HSL-IN-2) | 23 nM[4][5] | Data not available | Data not available | Data not available | Selective against other hydrolases |
Key Observations:
-
HSL-IN-1 demonstrates high potency against HSL, with an IC50 in the low nanomolar range. However, its selectivity profile against other lipases has not been extensively reported in publicly available literature.
-
Hi 76-0079 exhibits a favorable selectivity profile, with significantly higher IC50 values for other lipases compared to HSL, indicating a lower likelihood of off-target inhibition of ATGL, PL, LPL, HL, and BSSL.[3]
-
BAY 59-9435 (HSL-IN-2) is a potent HSL inhibitor.[4][5] While specific cross-reactivity data in the form of IC50 values against other lipases is limited in the available resources, it has been reported to be a selective inhibitor.
Experimental Methodologies
The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. Below are detailed protocols for assessing lipase activity, which are fundamental to generating the comparative data presented above.
General Lipase Activity Assay Protocol
This protocol provides a general framework for measuring the activity of various lipases, which can be adapted for inhibitor screening.
Principle:
Lipase activity is determined by measuring the rate of hydrolysis of a specific substrate, leading to the release of a detectable product. Common methods include colorimetric, fluorometric, and titrimetric assays.
Materials:
-
Purified lipase enzyme (e.g., HSL, ATGL, MGL, Pancreatic Lipase)
-
Substrate:
-
For HSL: p-nitrophenyl butyrate (PNPB) for colorimetric assays, or radiolabeled triolein.
-
For other lipases: Specific triglyceride or ester substrates.
-
-
Assay Buffer (e.g., Tris-HCl, phosphate buffer) at optimal pH for the specific lipase.
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagents (specific to the assay type, e.g., colorimetric reagent, scintillation fluid).
-
96-well microplate and plate reader (for colorimetric and fluorometric assays) or titration equipment.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified lipase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer. A solvent control (e.g., DMSO) should be included.
-
Assay Reaction: a. In a 96-well plate, add a defined volume of the enzyme solution to each well. b. Add the inhibitor dilutions or solvent control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. c. Initiate the reaction by adding the substrate solution to all wells.
-
Detection:
-
Colorimetric Assay (e.g., using PNPB): Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenolate product) over time using a microplate reader.
-
Radiometric Assay (e.g., using [3H]-triolein): After a defined incubation period, stop the reaction and extract the released radiolabeled free fatty acids. Quantify the radioactivity using a scintillation counter.
-
Titrimetric Assay: The release of free fatty acids can be continuously titrated with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is proportional to the enzyme activity.
-
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing Lipase Inhibition in Metabolic Pathways
To understand the impact of HSL inhibition, it is essential to visualize its role within the broader context of lipid metabolism.
Caption: Experimental workflow for determining the selectivity profile of a lipase inhibitor.
References
A Comparative Review of Hormone-Sensitive Lipase Inhibitors: Efficacy and Methodologies
In the landscape of metabolic research and drug development, Hormone-Sensitive Lipase (HSL) emerges as a critical enzyme in lipid metabolism. While the query for "HSL-IN-3" did not yield a specific inhibitor with this designation in the current scientific literature, this guide provides a comparative overview of well-characterized HSL inhibitors, namely NNC0076-0079, Orlistat, and CAY10499. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of efficacy data, experimental protocols, and mechanistic insights.
Hormone-Sensitive Lipase (HSL) is a key intracellular lipase that mobilizes fatty acids from stored triglycerides in adipose tissue. Its activity is intricately regulated by hormonal signals, primarily stimulated by catecholamines via protein kinase A (PKA) and inhibited by insulin[1][2][3]. This central role in lipolysis makes HSL a significant target for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes[1].
Comparative Efficacy of HSL Inhibitors
The in vitro potency of HSL inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for NNC0076-0079, Orlistat, and CAY10499. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 Value | Species | Notes |
| NNC0076-0079 | HSL | Not explicitly stated in provided abstracts, but potent inhibition demonstrated. | Rat, Mouse | Described as a selective HSL inhibitor. |
| Orlistat | Gastric and Pancreatic Lipases, HSL | Not explicitly stated for HSL in provided abstracts. | Human | Primarily a potent inhibitor of gastric and pancreatic lipases[4][5][6][7][8]. |
| CAY10499 | HSL, MAGL, FAAH, ATGL, DAGLα, ABHD6, CES1 | HSL: 90 nM | Human | A non-selective lipase inhibitor with potent activity against multiple lipases[1][4][5][6][7]. |
In Vivo Efficacy:
-
NNC0076-0079: In vivo studies in overnight-fasted rodents have demonstrated that oral administration of NNC0076-0079 leads to a significant reduction in plasma glycerol and free fatty acid levels, indicative of effective HSL inhibition.
-
Orlistat: In human studies, Orlistat has been shown to be a powerful inhibitor of gastric and pancreatic lipases, leading to a significant reduction in dietary fat absorption[4][5][6][7][8]. Its in vivo effect on HSL is less characterized as its primary site of action is the gastrointestinal tract.
-
CAY10499: While potent in vitro, specific in vivo efficacy data for CAY10499's effect on HSL in animal models was not detailed in the provided search results.
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for interpreting and reproducing experimental findings.
In Vitro HSL Inhibition Assay:
A common method to determine the in vitro efficacy of HSL inhibitors involves a colorimetric or fluorometric assay.
-
Enzyme and Inhibitor Preparation:
-
Recombinant HSL is used as the enzyme source.
-
The test inhibitor (e.g., NNC0076-0079, Orlistat, CAY10499) is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.0), the HSL enzyme, and the inhibitor at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding a substrate. A commonly used chromogenic substrate is p-nitrophenyl palmitate (pNPP), which releases the colored product p-nitrophenol upon hydrolysis[9][10][11][12]. Alternatively, fluorescently labeled triglyceride analogues can be used.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance or fluorescence is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the change in absorbance or fluorescence over time.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Assessment in Rodent Models:
-
Animal Model:
-
Rodent models, such as rats or mice, are commonly used. Animals are often fasted overnight to stimulate lipolysis.
-
-
Inhibitor Administration:
-
The HSL inhibitor (e.g., NNC0076-0079) is formulated in a suitable vehicle (e.g., a suspension in Tween 80 and carboxymethylcellulose) and administered orally.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at various time points after administration.
-
Plasma is separated and analyzed for levels of free fatty acids and glycerol, which are direct products of HSL-mediated lipolysis.
-
-
Data Interpretation:
-
A significant decrease in plasma free fatty acids and glycerol levels in the inhibitor-treated group compared to a vehicle-treated control group indicates in vivo efficacy of the HSL inhibitor.
-
Signaling Pathways and Visualizations
To visualize the complex interactions involved in HSL regulation and the experimental processes, the following diagrams are provided.
Caption: HSL Signaling Pathway. Activation by catecholamines via PKA and inhibition by insulin.
Caption: In Vitro HSL Inhibition Assay Workflow.
Caption: Logical Comparison of HSL Inhibitor Selectivity.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 8. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 12. (PDF) Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study. (2005) | Shamsher S. Kanwar | 50 Citations [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Effects of HSL-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of HSL-IN-3, a selective inhibitor of Hormone-Sensitive Lipase (HSL). This compound, also identified as NNC0076-0079 and Hi 76-0079, is a valuable tool for studying lipid metabolism and its role in various physiological and pathological states. This document summarizes key experimental findings, presents detailed methodologies for cited experiments, and visualizes relevant pathways and workflows.
Mechanism of Action
This compound is a substrate-based inhibitor that non-covalently blocks the active site of HSL.[1] This inhibition is reversible, as the enzyme can regain activity after hydrolyzing the ester bond of the inhibitor.[1] HSL is a key enzyme in the hydrolysis of triglycerides, particularly diacylglycerol, in adipose tissue, releasing free fatty acids (FFAs) and glycerol.[1]
Signaling Pathway of HSL Regulation
The activity of HSL is hormonally regulated, primarily through the cAMP-dependent protein kinase A (PKA) pathway. The following diagram illustrates the signaling cascade leading to HSL activation and its inhibition by insulin.
Caption: Hormonal regulation of Hormone-Sensitive Lipase (HSL) activity.
Data Presentation
In Vitro Data Summary
| Parameter | Value | Cell/Enzyme System | Notes |
| IC50 (HSL) | 0.1 µM | Cell lysates of HEK293A cells overexpressing Lipe | Inhibition of p-nitrophenyl butyrate (PNPB) hydrolysis.[2] |
| IC50 (HSL) | 100 nM | Human SGBS adipocytes | Inhibition of isoproterenol-stimulated free fatty acid release.[3] |
| Selectivity | >50 µM | Lipoprotein lipase (LPL), Hepatic lipase (HL), Bile-salt stimulated lipase (BSSL), Pancreatic lipase (PL) | Indicates high selectivity for HSL over other lipases.[4] |
| Effect on Lipolysis | ~70% decrease in FFA release | Human SGBS adipocytes | Maximal inhibition of isoproterenol-stimulated lipolysis.[3] |
| Combined Inhibition | ~95% inhibition of TG hydrolase activity | Wild-type mouse white adipose tissue (WAT) lysates | In combination with the ATGL inhibitor, Atglistatin.[5] |
In Vivo Data Summary
| Animal Model | Dose | Effect | Duration of Effect |
| Overnight-fasted rats | 30 mg/kg (oral) | 30-75% decrease in circulating glycerol levels.[1] | 3 hours.[1] |
| Overnight-fasted mice | Not specified | Similar glycerol-lowering effect to rats.[1] | Not specified |
| Streptozotocin-induced diabetic rats | Not specified | Reduction in hyperglycemia.[6] | Not specified |
Experimental Protocols
In Vitro HSL Inhibition Assay
This protocol describes a method for determining the inhibitory activity of this compound on HSL using a fluorescent substrate.
Workflow:
Caption: Workflow for the in vitro HSL inhibition assay.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., 0.4%) to avoid solvent effects.[1]
-
Pre-incubation: In a microplate, add the HSL enzyme solution to each well. Then, add the different concentrations of this compound (or DMSO as a vehicle control). Allow the enzyme and inhibitor to pre-incubate for 30-70 minutes at room temperature.[4]
-
Reaction Initiation: Prepare an emulsified fluorescently labeled triglyceride analogue substrate. Add the substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate for 2 hours at 37°C.[1]
-
Measurement: After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence corresponds to the hydrolysis of the substrate.
-
Data Analysis: Calculate the percentage of HSL inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol details the measurement of lipolysis in cultured 3T3-L1 adipocytes by quantifying the release of glycerol and free fatty acids (FFAs) into the medium.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes. Assays are typically performed 7-14 days post-differentiation.
-
Pre-incubation with Inhibitor: Two hours prior to the assay, starve the cells in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer with 5mM glucose).[7] Pre-incubate the differentiated 3T3-L1 adipocytes with various concentrations of this compound (or vehicle) for 1-2 hours.[5]
-
Stimulation of Lipolysis: Replace the medium with fresh assay buffer containing the respective concentrations of this compound and a lipolytic agent, such as 20 µM forskolin, to stimulate lipolysis.[5]
-
Sample Collection: Incubate the cells for 1-3 hours. After the incubation period, collect the culture medium (supernatant) for the analysis of glycerol and FFA release.
-
Quantification of Glycerol and FFAs: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Normalization: After collecting the supernatant, lyse the cells and determine the total protein concentration in each well. Normalize the glycerol and FFA release to the total protein content to account for variations in cell number.
In Vivo Assessment of Antilipolytic Effects in Rodents
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in reducing plasma glycerol and FFA levels in rats.
Workflow:
Caption: Workflow for the in vivo assessment of this compound's antilipolytic effects.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize male Sprague-Dawley rats to the experimental conditions. Prior to the experiment, fast the animals overnight but allow free access to water.
-
Compound Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration. A commonly used vehicle is a solution of 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in water.[1]
-
Administration: Administer this compound (e.g., at a dose of 30 mg/kg) or the vehicle alone to the rats via oral gavage.[1]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points after administration (e.g., 15 minutes to 5 hours).[1]
-
Plasma Separation: Process the collected blood samples by centrifugation to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for glycerol and FFA concentrations using specific enzymatic or colorimetric assays.
-
Data Analysis: Compare the plasma glycerol and FFA levels in the this compound treated group to those in the vehicle-treated control group at each time point to assess the magnitude and duration of the antilipolytic effect.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of a diabetic model in rats using streptozotocin to evaluate the antihyperglycemic effects of this compound.
Methodology:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg), freshly dissolved in citrate buffer (pH 4.5), to rats.[8] Control animals receive an injection of the citrate buffer vehicle alone.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples using a glucometer at regular intervals (e.g., 72 hours and then weekly) after STZ administration.[9] Rats with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL or >15 mM) are considered diabetic and are selected for the study.[1][8]
-
Treatment with this compound: Once diabetes is established, treat the diabetic rats with this compound (formulated as described previously) or vehicle.
-
Monitoring of Blood Glucose: Measure blood glucose levels at various time points after this compound administration to assess its effect on hyperglycemia.
-
Data Analysis: Compare the changes in blood glucose levels in the this compound treated diabetic rats to those in the vehicle-treated diabetic rats.
This guide provides a foundational understanding of the in vitro and in vivo properties of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental designs.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. novonordisk.com [novonordisk.com]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HSL-IN-3: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of HSL-IN-3.
This compound, identified as 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester (CAS No. 346656-34-6), is a boronic acid derivative utilized as an inhibitor of hormone-sensitive lipase (HSL).[1] Due to the limited specific toxicological data available for this compound, a cautious approach to its disposal is paramount.[1] Adherence to established hazardous waste protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester | [1] |
| CAS Number | 346656-34-6 | [1] |
| Molecular Formula | C₁₄H₁₉BO₄ | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Incompatibilities | Strong oxidizing agents. Sensitive to moisture. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the safe disposal of this compound waste generated in a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a waste container that is in good condition, free of leaks, and has a tightly sealing lid. The container material must be compatible with this compound.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester (this compound)"
-
The concentration of the waste components.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Caution: Handle with care, toxicological properties not fully characterized").
-
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the operator.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box).
-
-
Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Your Research: Essential Protocols for Handling HSL-IN-3
For researchers, scientists, and drug development professionals working with HSL-IN-3, a boronic acid ester derivative and an inhibitor of hormone-sensitive lipase (HSL), ensuring a safe laboratory environment is paramount.[1][2] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, is critical to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a boronic acid ester derivative, specific PPE is required to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general safety precautions for this class of compounds should be followed.
Eye and Face Protection:
-
Safety Glasses with Side Shields or Goggles: These are mandatory to protect against splashes or airborne particles. Standard EN 166 (Europe) or ANSI Z87.1 (US) compliant eyewear should be used.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to consult the glove manufacturer's specifications to ensure compatibility with boronic acid esters.
-
Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.
Respiratory Protection:
-
Fume Hood: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
-
Respirator: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator users must be properly fit-tested and trained.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative exposure limits such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) are not available. The following table summarizes general safety information for handling boronic acid pinacol esters, which should be considered as interim guidance.
| Parameter | Guideline | Source |
| Acute Toxicity | No specific data available for this compound. Some boronic acid pinacol esters are classified as harmful if swallowed. | General SDS for boronic acid pinacol esters |
| Skin Corrosion/Irritation | May cause skin irritation. | General SDS for boronic acid pinacol esters |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | General SDS for boronic acid pinacol esters |
| Respiratory Sensitization | May cause respiratory irritation. | General SDS for boronic acid pinacol esters |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, labeled hazardous waste container. Do not pour any amount down the drain.
-
Container Disposal: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional and local regulations.
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Disclaimer: The information provided here is based on general safety principles for boronic acid ester derivatives and is intended as a guide. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers are strongly advised to obtain the SDS for this compound from their supplier for complete and accurate safety information before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
